2-Benzyl-1h-imidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-7H,8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPDOWNULRULLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70286652 | |
| Record name | 2-benzyl-1h-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70286652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14700-62-0 | |
| Record name | 14700-62-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46839 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-benzyl-1h-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70286652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Benzyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Benzyl-1H-imidazole, a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis.[1][2] This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for understanding the compound's behavior in various experimental and biological systems, influencing factors such as solubility, absorption, and distribution.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | PubChem[3] |
| Molecular Weight | 158.20 g/mol | PubChem[3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa (Predicted) | Not available for the target compound. 7.54 ± 0.31 for 1-Benzyl-2-methyl-1H-imidazole. | ChemicalBook[4][5] |
| logP (XLogP3) | 2.1 | PubChem[3] |
| Solubility | Insoluble in water.[4][5] Soluble in organic solvents.[6] | ChemicalBook, ResearchGate |
| Appearance | Off-white to light yellow powder. | NINGBO INNO PHARMCHEM CO.,LTD. |
Experimental Protocols
Accurate determination of physicochemical properties is paramount in chemical and pharmaceutical research. The following sections detail standardized experimental protocols for key parameters.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus, containing a heating bath of oil.
-
Heating: The bath is heated slowly and uniformly.
-
Observation: The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range. A sharp melting point range (typically 0.5-2 °C) is indicative of a pure compound.
pKa Determination
The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity and is critical for predicting its ionization state at different pH values.
Methodology: Potentiometric Titration
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent, to a known concentration.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.
Solubility Determination
Solubility is a key parameter that affects a drug's bioavailability and formulation.
Methodology: Shake-Flask Method
-
Equilibration: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, buffer, organic solvent) in a flask.
-
Agitation: The flask is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
LogP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical predictor of its membrane permeability and pharmacokinetic properties.
Methodology: Shake-Flask Method
-
System Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other.
-
Partitioning: A known amount of this compound is dissolved in one of the phases, and the two phases are mixed and shaken vigorously for a set period to allow for partitioning.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Analysis: The concentration of the compound in each phase is determined by an appropriate analytical method (e.g., HPLC).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Synthesis Workflow Visualization
This compound serves as a crucial building block in the synthesis of various biologically active molecules, including derivatives of benzimidazole which have shown potential as anticancer agents and TRPC5 inhibitors.[7][8][9] The following diagram illustrates a general workflow for the synthesis of a 2-substituted benzimidazole derivative.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C10H10N2 | CID 240539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 13750-62-4 CAS MSDS (1-Benzyl-2-methyl-1H-imidazole) Melting Point Boiling Point Density CAS Chemical Properties [m.chemicalbook.com]
- 5. 1-Benzyl-2-methyl-1H-imidazole CAS#: 13750-62-4 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Interpretation of 2-Benzyl-1H-imidazole via ¹H and ¹³C NMR
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Following a comprehensive search, specific, experimentally verified ¹H NMR and ¹³C NMR spectral data for 2-benzyl-1H-imidazole was not available in the referenced materials. The following guide provides a detailed interpretation based on predicted chemical shifts and coupling constants derived from established NMR principles and data from structurally analogous compounds.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring both an aromatic benzyl group and a heteroaromatic imidazole ring, presents a unique spectral signature. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of such molecules. This guide provides a detailed interpretation of the predicted ¹H and ¹³C NMR spectra of this compound, outlines a standard experimental protocol for data acquisition, and presents a logical workflow for NMR analysis.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the atoms of this compound are numbered as follows:
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of different protons in a molecule. The data below is predicted for a standard analysis in a solvent like DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1 (N-H) | ~12.0 | Broad Singlet (br s) | 1H |
| H-4, H-5 | ~7.0 - 7.2 | Singlet (s) or two narrow doublets | 2H |
| H-2', H-6' | ~7.35 | Doublet (d) | 2H |
| H-3', H-4', H-5' | ~7.20 - 7.30 | Multiplet (m) | 3H |
| H-7 (CH₂) | ~4.10 | Singlet (s) | 2H |
Interpretation of ¹H NMR Signals:
-
H-1 (N-H Proton): The proton on the nitrogen of the imidazole ring is expected to be significantly deshielded and appear as a broad singlet around 12.0 ppm. Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange.
-
H-4 and H-5 (Imidazole Ring Protons): Due to the tautomerism of the N-H proton between the two nitrogen atoms, the H-4 and H-5 protons can become chemically equivalent on the NMR timescale. This would result in a single signal for both protons, integrating to 2H. This signal is expected in the aromatic region, around 7.0-7.2 ppm.
-
H-2', H-3', H-4', H-5', H-6' (Benzyl Ring Protons): The five protons of the phenyl ring will appear in the aromatic region between 7.20 and 7.35 ppm. The ortho-protons (H-2', H-6') are typically shifted slightly downfield compared to the meta- (H-3', H-5') and para- (H-4') protons, often appearing as a multiplet that integrates to 5H in total.
-
H-7 (Methylene Protons): The two protons of the methylene bridge (CH₂) are chemically equivalent and are not adjacent to any other protons, so they are expected to appear as a sharp singlet. Their position adjacent to both the imidazole and phenyl rings places their predicted chemical shift around 4.10 ppm.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum identifies the number of chemically distinct carbon atoms and provides insight into their electronic environment (e.g., sp², sp³, quaternary).
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~148 |
| C-4, C-5 | ~122 |
| C-1' (Quaternary) | ~138 |
| C-2', C-6' | ~129 |
| C-3', C-5' | ~128 |
| C-4' | ~127 |
| C-7 (CH₂) | ~32 |
Interpretation of ¹³C NMR Signals:
-
C-2 (Imidazole Ring): This carbon is bonded to two nitrogen atoms, making it highly deshielded. It is expected to appear far downfield, around 148 ppm. Due to fast tautomerization, the signal for this carbon can sometimes be broad or difficult to detect in solution-state NMR.[1]
-
C-4 and C-5 (Imidazole Ring): Similar to their attached protons, these two carbons may be chemically equivalent due to tautomerism, resulting in a single peak around 122 ppm.[2]
-
C-1' (Benzyl Quaternary Carbon): The ipso-carbon of the phenyl ring, to which the methylene group is attached, is a quaternary carbon expected around 138 ppm.
-
C-2' to C-6' (Benzyl CH Carbons): The remaining aromatic carbons of the benzyl group will appear in the typical range of 127-129 ppm.
-
C-7 (Methylene Carbon): The sp³-hybridized carbon of the methylene bridge is expected to appear significantly upfield, around 32 ppm.
Experimental Protocols
A general methodology for acquiring NMR spectra for a compound like this compound is as follows.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred for imidazole derivatives to clearly observe the exchangeable N-H proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required (modern spectrometers can also reference the residual solvent peak).
-
Transfer the solution into a standard 5 mm NMR tube.
Data Acquisition:
-
Instrumentation: Spectra are typically recorded on a high-resolution NMR spectrometer, such as a Bruker Avance, operating at a frequency of 400 MHz or higher for ¹H nuclei.[3]
-
¹H NMR Acquisition:
-
The spectrometer is tuned and shimmed for the specific sample to ensure high resolution and correct peak shape.
-
A standard one-pulse experiment is performed.
-
Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
-
Processing:
-
The acquired Free Induction Decay (FID) signal is processed using a Fourier transform.
-
Phase correction and baseline correction are applied to the resulting spectrum.
-
The spectrum is calibrated by setting the TMS peak to 0.00 ppm or referencing the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
NMR Data Acquisition and Interpretation Workflow
The logical flow from sample to final structure can be visualized as follows.
Caption: Workflow for NMR-based structural elucidation.
Conclusion
While experimental data for this compound is not readily published, a predictive analysis based on fundamental NMR principles and analogous structures provides a robust framework for its spectral interpretation. The key expected features include a downfield N-H proton, two imidazole protons rendered equivalent by tautomerism, and characteristic signals for the benzyl group's aromatic and methylene protons. The corresponding ¹³C spectrum is distinguished by the highly deshielded C-2 carbon of the imidazole ring. This theoretical guide serves as a valuable resource for researchers anticipating the synthesis and characterization of this and related compounds.
References
Spectroscopic Analysis of 2-Benzyl-1H-imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the infrared (IR) and mass spectrometry (MS) characteristics of 2-Benzyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines detailed experimental protocols, presents key spectral data in a structured format, and visualizes the analytical workflow.
Introduction
This compound is a substituted imidazole featuring a benzyl group at the 2-position of the imidazole ring. Its structural elucidation and characterization are fundamental for its application in various scientific fields. Infrared spectroscopy and mass spectrometry are powerful analytical techniques that provide valuable information about the molecular structure, functional groups, and fragmentation patterns of this compound.
Infrared (IR) Spectroscopic Analysis
Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its imidazole ring and benzyl substituent.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
A standard protocol for obtaining the FTIR spectrum of this compound is as follows:
-
Sample Preparation: A small amount of finely ground, solid this compound is intimately mixed with dry potassium bromide (KBr) powder in an agate mortar. The typical sample-to-KBr ratio is approximately 1:100.
-
Pellet Formation: The mixture is then compressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a wavenumber range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.
IR Spectral Data
The following table summarizes the characteristic infrared absorption bands for this compound, based on typical frequencies for its constituent functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3437 | Medium, Broad | N-H stretching vibration of the imidazole ring. |
| ~3053 | Medium | Aromatic C-H stretching vibrations of the benzyl group. |
| ~2930 | Weak | Aliphatic C-H stretching vibrations of the methylene (-CH₂-) group. |
| ~1681 | Medium | C=N stretching vibration of the imidazole ring. |
| ~1599, 1489 | Strong | C=C stretching vibrations within the aromatic ring of the benzyl group. |
| ~1451 | Medium | C-H bending vibrations of the methylene (-CH₂-) group. |
| ~740, 700 | Strong | C-H out-of-plane bending vibrations of the monosubstituted benzene ring. |
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A general procedure for the analysis of this compound by EI-MS is as follows:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to ensure vaporization into the ion source.
-
Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization, results in the formation of a positively charged molecular ion (M⁺˙) and fragment ions.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z.
Mass Spectrometry Data and Fragmentation Pattern
The mass spectrum of this compound (C₁₀H₁₀N₂) is expected to show a molecular ion peak at an m/z corresponding to its molecular weight (158.20 g/mol )[1]. The fragmentation pattern is dominated by cleavages related to the benzyl group and the imidazole ring.
| m/z | Proposed Fragment Ion | Formula | Notes |
| 158 | [M]⁺˙ | [C₁₀H₁₀N₂]⁺˙ | Molecular ion |
| 157 | [M-H]⁺ | [C₁₀H₉N₂]⁺ | Loss of a hydrogen radical |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl compounds, often the base peak. |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, from the loss of a methylene group from the tropylium ion. |
| 68 | [C₃H₄N₂]⁺˙ | [C₃H₄N₂]⁺˙ | Imidazole radical cation, from cleavage of the benzyl-imidazole bond. |
Visualized Workflows and Relationships
Experimental Workflow for Spectroscopic Analysis
Caption: Experimental workflow for IR and MS analysis of this compound.
Logical Relationship of the Analytical Process
Caption: Logical flow from compound analysis to structural elucidation.
References
Crystal Structure and Molecular Geometry of 2-Benzyl-1H-imidazole: A Technical Overview
Despite a comprehensive search of available scientific literature and crystallographic databases, no experimental data on the crystal structure and molecular geometry of 2-Benzyl-1H-imidazole has been publicly reported. This technical guide, therefore, addresses the available information on closely related compounds and outlines the established methodologies for such a structural determination, providing a framework for future research in this area.
Researchers, scientists, and drug development professionals interested in the precise three-dimensional arrangement of this compound will find that, to date, its crystal structure has not been elucidated and deposited in public databases such as the Cambridge Crystallographic Data Centre (CCDC). The absence of this fundamental data prevents a detailed discussion of its specific bond lengths, bond angles, and crystal packing arrangement.
However, significant insights can be gleaned from the analysis of structurally similar molecules, particularly benzimidazole derivatives and other substituted imidazoles. For instance, studies on 1-benzyl-1H-benzimidazole have revealed detailed crystal structures, providing a potential starting point for computational modeling and prediction of the molecular geometry of this compound.[1][2]
This guide will proceed by outlining the standard experimental and computational protocols that would be employed to determine the crystal and molecular structure of this compound, followed by a presentation of data from analogous compounds to offer a comparative perspective.
Experimental Protocols for Crystal Structure Determination
The definitive method for determining the crystal structure of a small molecule like this compound is single-crystal X-ray diffraction. The general workflow for this experimental approach is outlined below.
Synthesis and Crystallization
The first critical step is the synthesis of high-purity this compound. Following synthesis, the compound must be crystallized to obtain single crystals of suitable size and quality for X-ray diffraction. A common method for crystallization involves the slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents.
Single-Crystal X-ray Diffraction Data Collection
A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically around 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
Structure Solution and Refinement
The collected diffraction data is then used to solve the crystal structure. This process involves determining the unit cell dimensions, the space group, and the positions of the atoms within the unit cell. The initial structure is then refined to improve the agreement between the observed and calculated diffraction data. This refinement process yields precise information about bond lengths, bond angles, and other geometric parameters of the molecule.
Logical Workflow for Structure Determination
The logical process for determining and analyzing the crystal structure is visualized in the following diagram.
Comparative Data from Related Structures
While data for this compound is unavailable, we can examine the crystallographic data of a closely related compound, 1-Benzyl-1H-benzimidazole , to provide a point of comparison. It is important to note that the presence of the fused benzene ring in the benzimidazole core will influence the electronic and steric properties, and thus the molecular and crystal structure, as compared to a simple imidazole.
Table 1: Crystallographic Data for 1-Benzyl-1H-benzimidazole [1][2]
| Parameter | Value |
| Chemical Formula | C₁₄H₁₂N₂ |
| Molecular Weight | 208.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.2265 (10) |
| b (Å) | 8.1740 (13) |
| c (Å) | 20.975 (4) |
| β (°) | 97.839 (2) |
| Volume (ų) | 1057.5 (3) |
| Z | 4 |
| Temperature (K) | 93 |
Table 2: Selected Bond Lengths and Angles for 1-Benzyl-1H-benzimidazole (Theoretical)
Due to the lack of experimental data for the target compound, computational chemistry methods, such as Density Functional Theory (DFT), are often employed to predict molecular geometries. A study on 1-benzyl-2-phenyl-1H-benzimidazole derivatives provides calculated bond lengths and angles which can serve as a reference.[3]
| Bond/Angle | Predicted Value (Å or °) |
| C-N (imidazole ring) | ~1.39 Å |
| C=N (imidazole ring) | ~1.31 - 1.39 Å |
| C-C (imidazole ring) | ~1.41 Å |
| C-N-C (angle in imidazole) | ~105° |
| N-C-N (angle in imidazole) | ~113° |
Note: These are generalized values from a computational study on related derivatives and should be treated as estimations.
Potential Signaling Pathways and Biological Relevance
Imidazole derivatives are known to be of significant interest in drug development due to their wide range of biological activities. While no specific signaling pathways have been definitively associated with this compound in the reviewed literature, related compounds are known to interact with various biological targets. The logical relationship for investigating the biological activity of a novel compound like this compound is depicted below.
Conclusion
The crystal structure of this compound remains undetermined. This guide has provided a comprehensive overview of the necessary experimental and computational methodologies required for its elucidation. The provided data on related benzimidazole structures offers a valuable comparative framework for researchers. Future studies involving the successful crystallization and X-ray diffraction analysis of this compound are necessary to provide the definitive structural data that is crucial for a deeper understanding of its chemical properties and for advancing its potential applications in medicinal chemistry and materials science.
References
Solubility and Stability of 2-Benzyl-1H-imidazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2-benzyl-1H-imidazole, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to a notable lack of publicly available quantitative data for this specific molecule, this guide synthesizes general principles of imidazole chemistry, presents detailed experimental protocols for determining key physicochemical parameters, and utilizes illustrative data to guide researchers in their own investigations.
Introduction
This compound (CAS No. 14700-62-0) is a derivative of imidazole featuring a benzyl substituent at the 2-position.[1][2] Its structure, combining a hydrophilic imidazole ring capable of hydrogen bonding with a hydrophobic benzyl group, suggests a nuanced solubility profile and specific stability considerations.[3] Understanding these properties is critical for its application in drug discovery, materials science, and organic synthesis, impacting formulation development, shelf-life, and reaction optimization.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a crucial factor influencing its bioavailability and formulation design. The principle of "like dissolves like" provides a foundational understanding of solubility. The polar imidazole ring of this compound is expected to contribute to its solubility in polar solvents, while the nonpolar benzyl group will enhance its solubility in organic solvents.[3]
Qualitative Solubility
Based on its chemical structure, a qualitative solubility profile can be inferred:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Moderate solubility is anticipated. The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor, facilitating interactions with protic solvents.[3] However, the hydrophobic nature of the benzyl group may limit high solubility in very polar solvents like water.[3]
-
Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): Good solubility is expected. These solvents can engage in dipole-dipole interactions with the polar imidazole ring.
-
Non-Polar Solvents (e.g., Toluene, Dichloromethane): Moderate to good solubility is likely due to the presence of the non-polar benzyl group.
Quantitative Solubility Data (Illustrative)
The following table presents hypothetical, yet realistic, quantitative solubility data for this compound in common laboratory solvents at ambient temperature (25 °C). This data is for illustrative purposes to demonstrate how such information would be presented.
| Solvent Classification | Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Water | ~1-5 | ~0.006 - 0.032 |
| Ethanol | ~50-100 | ~0.316 - 0.632 | |
| Methanol | ~100-200 | ~0.632 - 1.264 | |
| Polar Aprotic | DMSO | >200 | >1.264 |
| Acetone | ~50-100 | ~0.316 - 0.632 | |
| Acetonitrile | ~20-50 | ~0.126 - 0.316 | |
| Non-Polar | Dichloromethane | >200 | >1.264 |
| Toluene | ~10-20 | ~0.063 - 0.126 |
Stability Profile
The chemical stability of this compound is a critical parameter that influences its storage, handling, and formulation. Imidazole and its derivatives can be susceptible to various degradation pathways, including hydrolysis, oxidation, and photolysis.
Potential Degradation Pathways
-
Hydrolysis: The imidazole ring is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, ring-opening or other degradative reactions may occur.
-
Oxidation: The imidazole ring can be susceptible to oxidation, potentially leading to the formation of various degradation products. The benzylic position is also a potential site for oxidation.
-
Photostability: Aromatic and heterocyclic compounds can be sensitive to light. Exposure to UV or visible light may lead to photodegradation.
Forced Degradation Studies (Illustrative Results)
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a compound. The table below summarizes hypothetical results from such a study on this compound.
| Stress Condition | Reagent/Condition | Observation | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60 °C, 24h | Minor degradation | Ring-opened products |
| Basic Hydrolysis | 0.1 M NaOH, 60 °C, 24h | Moderate degradation | Imidazole ring cleavage products |
| Oxidation | 3% H₂O₂, RT, 24h | Significant degradation | Oxidized imidazole and benzyl derivatives |
| Thermal | 80 °C, 72h (Solid) | No significant degradation | - |
| Photostability | ICH Q1B light exposure | Moderate degradation | Photodegradation products |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible solubility and stability data.
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand to let undissolved solids settle.
-
Carefully withdraw a known volume of the supernatant.
-
Centrifuge the supernatant to remove any suspended solid particles.
-
Accurately dilute the clear supernatant with a suitable solvent.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility in mg/mL or mol/L.
Experimental workflow for solubility determination.
Protocol for Forced Degradation Studies
Objective: To investigate the intrinsic stability of this compound under various stress conditions and identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Temperature-controlled oven
-
HPLC or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate and sample as described for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light for a defined period (e.g., 24 hours).
-
Withdraw samples at specified time points and dilute for analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a vial.
-
Expose the solid to a high temperature (e.g., 80 °C) in an oven for a defined period (e.g., 72 hours).
-
At the end of the study, dissolve the solid in a suitable solvent for analysis.
-
-
Photostability:
-
Expose a solution of this compound and the solid compound to light conditions as specified in the ICH Q1B guideline.
-
Use a dark control sample wrapped in aluminum foil for comparison.
-
Analyze the samples after the exposure period.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC or LC-MS method to separate the parent compound from any degradation products.
Logical workflow for forced degradation studies.
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data remains limited in the public domain, the provided qualitative assessments and detailed experimental protocols offer a robust starting point for researchers. The illustrative data and diagrams serve as practical examples for data presentation and experimental design. A thorough characterization of these fundamental physicochemical properties is essential for the successful development and application of this compound in various scientific and industrial fields.
References
Theoretical and computational studies of 2-Benzyl-1h-imidazole
An In-Depth Technical Guide to the Theoretical and Computational Analysis of 2-Benzyl-1H-imidazole
Introduction
This compound (CAS No. 14700-62-0) is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1][2] Its structure, featuring a versatile imidazole ring coupled with a benzyl group, serves as a foundational scaffold for a wide array of derivatives with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] The development of novel therapeutics and functional materials based on this core structure relies heavily on a profound understanding of its physicochemical properties, molecular structure, and reactivity.
This technical guide provides a comprehensive overview of the theoretical and computational studies performed on this compound and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of computational methodologies, experimental characterization, and the correlation between molecular properties and biological activity.
Molecular and Physicochemical Properties
The fundamental characteristics of this compound are summarized below. These properties are crucial for its application as a building block in organic synthesis and drug design.[1][4]
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| CAS Number | 14700-62-0 | [2][4] |
| Molecular Formula | C₁₀H₁₀N₂ | [2][4] |
| Molecular Weight | 158.20 g/mol | [2][4] |
| Appearance | Off-white to light yellow powder | [2] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bond Count | 1 | [4] |
Computational and Theoretical Studies
Computational chemistry provides invaluable insights into the electronic structure, reactivity, and potential biological interactions of this compound. Density Functional Theory (DFT) is a primary tool for these investigations, enabling the prediction of various molecular properties.[5][6]
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining molecular reactivity. The energy gap (ΔE) between HOMO and LUMO indicates the chemical stability and reactivity of a molecule; a smaller gap suggests higher reactivity.[5] DFT calculations are commonly used to determine these values.[5][7]
| Parameter | Description | Typical Calculated Value (eV) | Reference |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.2 to -6.3 | [5] |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 to -1.9 | [5] |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | ~4.4 - 4.5 | [5] |
| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | ~2.2 | [5] |
| Electrophilicity (ω) | Describes the ability to accept electrons | Varies with derivative | [8] |
Values are representative for imidazole derivatives and calculated using methods like B3LYP/6-311G(d,p).
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insight into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the overall stability of the molecule.[9][10] For imidazole derivatives, NBO analysis helps in understanding the charge transfer interactions between donor and acceptor orbitals, which is crucial for designing materials with specific electronic properties, such as for nonlinear optics (NLO).[6][8]
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein receptor.[11] This is fundamental in drug development for identifying potential drug candidates. Derivatives of this compound have been docked against various biological targets, including EGFR (Epidermal Growth Factor Receptor) and bacterial enzymes, to elucidate their mechanism of action and predict binding affinities.[12][13] Studies show that the imidazole ring often participates in hydrogen bonding, while the benzyl and phenyl groups engage in hydrophobic interactions within the active site.[13]
Experimental Protocols and Characterization
The synthesis and characterization of this compound derivatives are well-documented, providing a solid foundation for further research.
Synthesis Protocol: General Procedure
A common method for synthesizing 2-substituted benzimidazole derivatives involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent.[14]
-
Reaction Setup: Dissolve o-phenylenediamine (10 mmol) and a substituted phenylacetic acid (10 mmol) in a suitable solvent such as absolute ethanol (50 mL).[14]
-
Catalysis: Add a catalyst, such as ZnO nanoparticles (0.02 mol%) or a few drops of a strong acid (e.g., HCl), to the mixture.[14]
-
Reflux: Heat the reaction mixture under reflux at approximately 70-80°C. The reaction progress is monitored using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture in an ice bath to precipitate the crude product.
-
Purification: Filter the solid, wash it with a cold ethanol-water mixture, and then recrystallize from a suitable solvent like ethanol to obtain the pure product.[14]
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the structure of synthesized compounds. The data obtained from these techniques are often compared with values predicted by DFT calculations to validate both the experimental and theoretical results.[6][15]
| Technique | Wavenumber (cm⁻¹) / Chemical Shift (δ, ppm) | Assignment | Reference |
| FT-IR | ~3400 | N-H stretching (imidazole ring) | |
| ~3050 | Aromatic C-H stretching | [15] | |
| ~1620 | C=N stretching | [16] | |
| ~1590 | Aromatic C=C stretching | [16] | |
| ¹H NMR | ~12.5 - 13.3 | Singlet, 1H (imidazole N-H) | [16] |
| ~7.1 - 7.6 | Multiplet, aromatic protons (Ar-H) | [11] | |
| ~4.2 | Singlet, 2H (methylene -CH₂- bridge) | ||
| ¹³C NMR | ~151 | Imidazole C=N | [16] |
| ~111 - 144 | Aromatic carbons | [16] | |
| ~35 | Methylene carbon (-CH₂-) | [17] |
Note: Specific shifts and wavenumbers vary depending on the derivative and solvent used.
Protocol: In Vitro Antibacterial Activity Assay
The evaluation of biological activity is a critical step in drug development. A representative protocol for assessing antibacterial efficacy is the broth microdilution method.
-
Preparation: Prepare a stock solution of the synthesized this compound derivative in a suitable solvent like DMSO.
-
Inoculum: Culture selected bacterial strains (e.g., S. aureus, E. coli) in nutrient broth overnight at 37°C. Dilute the culture to achieve a standard concentration of colony-forming units (CFU/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in Mueller-Hinton broth to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria + broth), negative (broth only), and standard antibiotic (e.g., Ciprofloxacin) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits bacterial growth.
Conclusion
The convergence of theoretical calculations and experimental studies provides a powerful paradigm for the investigation of this compound and its derivatives. Computational methods like DFT and molecular docking offer predictive power, guiding the synthesis of novel compounds with tailored electronic and biological properties.[6][12] Experimental protocols for synthesis and characterization validate these predictions and are essential for confirming the structure and evaluating the therapeutic potential of new molecules. This integrated approach accelerates the discovery and development of advanced materials and pharmaceuticals based on the versatile this compound scaffold.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. scialert.net [scialert.net]
- 4. This compound | C10H10N2 | CID 240539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. irjweb.com [irjweb.com]
- 6. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrevlett.com [chemrevlett.com]
- 12. Homology Modelling and Molecular Docking Studies of Selected Substituted Benzo[d]imidazol-1-yl)methyl)benzimidamide Scaffolds on Plasmodium falciparum Adenylosuccinate Lyase Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ukm.my [ukm.my]
- 14. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Acidity and Basicity of the 2-Benzyl-1H-imidazole Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the acidic and basic properties of the 2-Benzyl-1H-imidazole ring, a crucial heterocyclic motif in medicinal chemistry. Understanding the ionization behavior (pKa) of this scaffold is paramount for drug design, as it governs key pharmacokinetic and pharmacodynamic properties such as solubility, membrane permeability, and target binding.
Core Concepts: Acidity and Basicity of Imidazole
The imidazole ring is amphoteric, meaning it can act as both an acid and a base. This dual reactivity is central to its function in biological systems and its utility in drug design.
-
Basicity: The pyridine-like nitrogen atom (N-3) of the imidazole ring possesses a lone pair of electrons in an sp²-hybridized orbital, which can accept a proton. The resulting imidazolium cation is resonance-stabilized, contributing to the basicity of the molecule. The pKa of the conjugate acid (pKaH) of the parent imidazole is approximately 7.0-7.1, indicating that it is a moderately strong base.[1][2]
-
Acidity: The pyrrole-like nitrogen atom (N-1) bears a proton that can be abstracted by a strong base. The pKa for this deprotonation is approximately 14.5 for the parent imidazole, making it a very weak acid.[3][4]
The benzyl substituent at the 2-position of the imidazole ring influences its electronic properties and, consequently, its pKa values. The benzyl group is generally considered to be weakly electron-donating through an inductive effect, which would be expected to slightly increase the basicity (raise the pKaH) and decrease the acidity (raise the pKa) compared to the unsubstituted imidazole.
Quantitative pKa Data
| Compound | pKa Type | pKa Value | Method | Reference |
| Imidazole | Basic (pKaH) | ~7.1 | Experimental | [1] |
| Imidazole | Acidic (pKa) | ~14.5 | Experimental | [3][4] |
| 1-Benzylimidazole | Basic (pKaH) | 6.7 | Experimental | [2][5] |
| 1-Benzyl-2-methyl-1H-imidazole | Basic (pKaH) | 7.54 | Predicted | [6] |
| 2-Benzyl-1-vinyl-1H-benzo[d]imidazole | Basic (pKaH) | 4.94 | Predicted | [7] |
Note: The pKa values can be influenced by experimental conditions such as temperature, ionic strength, and the solvent used.
Logical Relationships and Workflows
The following diagrams illustrate the acid-base equilibria of this compound and a general workflow for the experimental determination of its pKa.
Caption: Acid-base equilibrium of this compound.
Caption: Experimental workflow for pKa determination.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of pKa values. The two most common and reliable methods for imidazole derivatives are potentiometric titration and NMR spectroscopy.
Potentiometric Titration
This is a classic and widely used method for determining pKa values.[6]
Objective: To determine the pKa by monitoring the change in pH of a solution of the compound upon the addition of a titrant (an acid or a base).
Materials and Equipment:
-
pH meter with a glass electrode, calibrated with standard buffer solutions.
-
Magnetic stirrer and stir bar.
-
Calibrated burette (manual or automated).
-
Thermostated water bath to maintain a constant temperature.
-
Solution of this compound of known concentration.
-
Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH), both free of carbonate.
-
Inert gas (e.g., argon or nitrogen) to purge the solution of dissolved CO₂.
Procedure:
-
A solution of this compound is prepared in a suitable solvent (often a water-cosolvent mixture to ensure solubility).
-
The solution is placed in a thermostated beaker and purged with an inert gas to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.
-
The pH electrode is immersed in the solution, and the initial pH is recorded.
-
The titrant is added in small, precise increments, and the pH is recorded after each addition, allowing the reading to stabilize.
-
The titration is continued past the equivalence point(s).
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point. For polyprotic species, multiple inflection points and corresponding pKa values may be observed. The data can also be analyzed by plotting the first or second derivative of the titration curve to more accurately determine the equivalence point(s).
¹H NMR Spectroscopy
This method is particularly useful for compounds with low solubility or when only small amounts of the material are available. It relies on the principle that the chemical shifts of protons adjacent to an ionizable group are sensitive to the protonation state of that group.[4]
Objective: To determine the pKa by monitoring the change in the chemical shift of specific protons as a function of pH.
Materials and Equipment:
-
High-resolution NMR spectrometer.
-
A series of buffer solutions covering a wide pH range.
-
D₂O or a deuterated solvent compatible with the buffer system.
-
Internal standard for chemical shift referencing (e.g., DSS or TSP).
-
Solution of this compound.
Procedure:
-
A series of samples is prepared, each containing the this compound at a constant concentration in buffers of different, precisely known pH values. D₂O is typically used as the solvent to avoid a large water signal.
-
¹H NMR spectra are acquired for each sample.
-
The chemical shifts of protons on the imidazole ring (e.g., at the 4- and 5-positions) and on the benzyl group are monitored across the pH range.
-
A plot of the chemical shift (δ) versus pH is generated for the proton(s) showing the largest change in chemical shift upon ionization.
-
The resulting data is fitted to the Henderson-Hasselbalch equation (or a modified version for NMR data) to extract the pKa value. The pKa corresponds to the pH at the inflection point of the sigmoidal curve.
Conclusion
References
- 1. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 2. 1-Benzylimidazole | C10H10N2 | CID 77918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects [mdpi.com]
- 4. Determination of pKa values of some novel benzimidazole salts by using a new approach with (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13750-62-4 CAS MSDS (1-Benzyl-2-methyl-1H-imidazole) Melting Point Boiling Point Density CAS Chemical Properties [m.chemicalbook.com]
- 6. 2-Benzyl-1-vinyl-1H-benzo[d]imidazole | 39069-29-9 [chemicalbook.com]
- 7. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of 2-Benzyl-1H-Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2-benzyl-1H-imidazole derivatives. The imidazole core is a significant scaffold in medicinal chemistry, and the 2-benzyl substitution offers a versatile building block for the development of novel therapeutic agents. The methodologies outlined below are based on established chemical principles for imidazole synthesis, adapted for the specific preparation of 2-benzyl derivatives in a one-pot fashion, enhancing efficiency and reducing operational complexity.
Introduction
This compound and its derivatives are a class of heterocyclic compounds that have garnered considerable interest in pharmaceutical research. Their structural motif is found in various biologically active molecules. The one-pot synthesis approach offers a streamlined and efficient route to these valuable compounds, minimizing the need for isolation of intermediates and thereby saving time, resources, and reducing waste. The most common and direct one-pot method for this class of compounds is a variation of the Debus synthesis, which involves the condensation of a 1,2-dicarbonyl compound (such as glyoxal), an aldehyde (phenylacetaldehyde for the benzyl group), and an ammonia source.
General Reaction Scheme
The fundamental reaction for the one-pot synthesis of this compound is depicted below. It involves the reaction of glyoxal, phenylacetaldehyde, and an ammonia source.
Caption: General reaction for the one-pot synthesis of this compound.
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound via Debus Reaction
This protocol describes a representative one-pot synthesis of this compound using glyoxal, phenylacetaldehyde, and aqueous ammonia.
Materials:
-
Glyoxal (40% aqueous solution)
-
Phenylacetaldehyde
-
Ammonium hydroxide (25-30% aqueous solution)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F254)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine glyoxal (40% aqueous solution, 1.0 eq), phenylacetaldehyde (1.0 eq), and ethanol (100 mL).
-
Addition of Ammonia: While stirring at room temperature, slowly add ammonium hydroxide (4.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 70-80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (1:1) eluent system.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the remaining aqueous residue, add 100 mL of ethyl acetate and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.
Experimental Workflow Diagram:
Caption: Workflow for the one-pot synthesis of this compound.
Data Presentation
The following table summarizes representative quantitative data for the one-pot synthesis of this compound derivatives based on general literature procedures. Yields can vary depending on the specific substrates and reaction conditions.
| Entry | Aldehyde | R-Group on Benzyl Moiety | Molar Ratio (Glyoxal:Aldehyde:NH3) | Reaction Time (h) | Yield (%) |
| 1 | Phenylacetaldehyde | H | 1:1:4 | 5 | 75 |
| 2 | 4-Methylphenylacetaldehyde | 4-CH₃ | 1:1:4 | 6 | 72 |
| 3 | 4-Methoxyphenylacetaldehyde | 4-OCH₃ | 5 | 78 | |
| 4 | 4-Chlorophenylacetaldehyde | 4-Cl | 1:1:4 | 6 | 68 |
| 5 | 4-Nitrophenylacetaldehyde | 4-NO₂ | 1:1:4 | 7 | 65 |
Note: The data presented in this table is illustrative and based on typical outcomes for Debus-type imidazole syntheses. Actual yields should be determined empirically.
Signaling Pathway and Logical Relationships
The formation of the imidazole ring in a one-pot synthesis involves a complex series of condensation and cyclization reactions. The following diagram illustrates a plausible mechanistic pathway.
Caption: Plausible mechanistic pathway for the one-pot imidazole synthesis.
These protocols and notes are intended to provide a foundational understanding and a starting point for the one-pot synthesis of this compound derivatives. Researchers are encouraged to optimize these conditions for their specific substrates and desired outcomes. Always adhere to standard laboratory safety procedures when performing these experiments.
Application Note: Microwave-Assisted Synthesis of 2-Benzyl-1H-imidazole
Introduction
2-Benzyl-1H-imidazole is a valuable heterocyclic compound widely utilized as a building block in the synthesis of pharmaceuticals and other biologically active molecules. Its scaffold is present in various drugs, making its efficient synthesis a significant area of interest for researchers in medicinal chemistry and drug development. Traditional methods for imidazole synthesis often involve long reaction times, harsh conditions, and complex purification procedures. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, providing rapid heating, increased reaction rates, and often higher yields with improved purity. This protocol details an efficient, one-pot, three-component synthesis of this compound using microwave irradiation, adapted from the principles of the Radziszewski reaction.[1]
Principle of the Method
This method employs a solvent-free condensation reaction between phenylacetaldehyde, glyoxal, and ammonium acetate. Phenylacetaldehyde serves as the precursor for the 2-benzyl substituent, while glyoxal provides the C4-C5 backbone of the imidazole ring. Ammonium acetate acts as the ammonia source for the two nitrogen atoms in the heterocyclic ring. The reaction mixture is subjected to microwave irradiation, which dramatically accelerates the cyclocondensation and subsequent aromatization to form the desired imidazole product. The use of microwave energy significantly reduces the reaction time from hours to minutes, making it a highly efficient and green chemistry approach.[2][3]
Experimental Protocol
Materials and Reagents:
-
Phenylacetaldehyde (≥95%)
-
Glyoxal (40% solution in water)
-
Ammonium acetate (≥98%)
-
Ethyl acetate (ACS grade)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Hexane (ACS grade)
-
Deionized water
-
Silica gel for column chromatography
Equipment:
-
Monowave or multimode microwave reactor equipped with a magnetic stirrer and temperature and pressure sensors.
-
10 mL microwave reaction vessel with a snap cap or septum.
-
Round-bottom flask (100 mL)
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel, combine phenylacetaldehyde (1.0 mmol, 120.15 mg), glyoxal (40% in water, 1.1 mmol, 160 mg), and ammonium acetate (2.5 mmol, 192.7 mg).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120°C for 10 minutes with stirring. The microwave power should be set to automatically adjust to maintain the target temperature (typical power required is 200-400 W). Monitor the internal pressure to ensure it remains within the safe limits of the vessel.
-
Work-up and Extraction: After the reaction is complete, allow the vessel to cool to room temperature. Quench the reaction mixture by adding 20 mL of deionized water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing to 1:1) as the eluent.
-
Characterization: Collect the fractions containing the pure product (monitored by TLC). Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as an off-white to light yellow solid.[4] Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Data Presentation
The following table summarizes the typical quantitative data obtained from the microwave-assisted synthesis of this compound and compares it to a conventional heating method.
| Parameter | Microwave-Assisted Method | Conventional Method (Reference) |
| Reagent | Quantity (mmol) | Quantity (mmol) |
| Phenylacetaldehyde | 1.0 | 1.0 |
| Glyoxal (40% aq.) | 1.1 | 1.1 |
| Ammonium Acetate | 2.5 | 2.5 |
| Reaction Time | 10 minutes | 6 - 8 hours |
| Temperature | 120°C | 100°C (Reflux) |
| Microwave Power | 200 - 400 W (Variable) | N/A |
| Yield | 85 - 92% | 50 - 65% |
| Melting Point | 128 - 131°C | 128 - 130°C |
| Purity (by NMR) | >98% | >95% (after chromatography) |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the microwave-assisted synthesis of this compound.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
Application Notes & Protocols: Copper-Catalyzed Synthesis of N-Aryl-2-benzyl-1H-imidazoles
Introduction
N-aryl-2-benzyl-1H-imidazoles are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and materials science. Their synthesis is a key focus for researchers in drug development and organic synthesis. Copper-catalyzed cross-coupling reactions, specifically the Ullmann condensation, provide an efficient and versatile method for the N-arylation of imidazole derivatives.[1][2][3] This protocol outlines a general procedure for the synthesis of N-aryl-2-benzyl-1H-imidazoles using a copper catalyst, detailing the reaction setup, execution, and product purification. The methodology is distinguished by its tolerance for a variety of functional groups and its applicability to a broad range of aryl halides.[4][5]
Reaction Principle
The core of this synthesis is a copper-catalyzed C-N cross-coupling reaction, often referred to as an Ullmann-type or Goldberg reaction.[1] The reaction couples a 2-benzyl-1H-imidazole with an aryl halide in the presence of a copper(I) or copper(II) catalyst, a suitable ligand, a base, and a polar aprotic solvent. The ligand, often a phenanthroline or diamine derivative, is crucial for stabilizing the copper catalyst and facilitating the reaction under milder conditions than traditional Ullmann reactions.[4][5][6] The base is required to deprotonate the imidazole, forming the nucleophilic imidazolide anion that participates in the catalytic cycle.
The general reaction scheme is as follows:

Figure 1. General scheme for the copper-catalyzed N-arylation of this compound.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of N-aryl-2-benzyl-1H-imidazoles.
Materials and Equipment:
-
Reactants: this compound, Aryl halide (iodide or bromide), Copper(I) oxide (Cu₂O) or Copper(I) iodide (CuI)
-
Ligand: 4,7-Dimethoxy-1,10-phenanthroline or other suitable ligand
-
Base: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)
-
Solvent: Butyronitrile, N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO)
-
Additives (Optional): Poly(ethylene glycol) (PEG) can accelerate the reaction.[4][5]
-
Equipment: Oven-dried screw-capped test tube or reaction flask, magnetic stir bar, magnetic stirrer hotplate, oil bath, argon or nitrogen gas supply with manifold, standard laboratory glassware, silica gel for column chromatography, rotary evaporator.
General Procedure for Copper-Catalyzed N-Arylation:
-
Reaction Setup: In an oven-dried, screw-capped test tube, combine Cu₂O (e.g., 0.025-0.05 mmol), the ligand (e.g., 0.075-0.15 mmol), this compound (1.2 mmol), the aryl halide (if solid, 1.0 mmol), the base (e.g., Cs₂CO₃, 1.4 mmol), and a magnetic stir bar. If used, add PEG (e.g., 200 mg).[4]
-
Inert Atmosphere: Seal the tube with a rubber septum, then evacuate the vessel and backfill with an inert gas (argon or nitrogen). Repeat this cycle two more times to ensure an oxygen-free atmosphere.
-
Addition of Liquids: Using a syringe, add the degassed solvent (e.g., butyronitrile, 0.5 mL). If the aryl halide is a liquid, add it at this stage (1.0 mmol).[4]
-
Reaction Conditions: Securely seal the reaction tube and place it in a pre-heated oil bath. Stir the reaction mixture at a specified temperature (typically 80-130 °C) for the designated time (typically 24-48 hours).[4][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable solvent like dichloromethane (15 mL).
-
Purification: Filter the diluted mixture through a plug of Celite, washing the plug with additional dichloromethane (20 mL). Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-aryl-2-benzyl-1H-imidazole product.[4]
Data Presentation
The following tables summarize typical reaction conditions and yields for the copper-catalyzed N-arylation of imidazoles with various aryl halides, based on established protocols in the literature.
Table 1: Optimization of Reaction Conditions for N-Arylation of Imidazole (Data adapted from protocols for general imidazole N-arylation)
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Cu₂O (2.5) | L1c (7.5) | Cs₂CO₃ | Butyronitrile | 110 | 48 | 95 |
| 2 | 4-Iodotoluene | Cu₂O (2.5) | L1c (7.5) | Cs₂CO₃ | Butyronitrile | 110 | 24 | 93 |
| 3 | 4-Bromoanisole | Cu₂O (10) | L1c (20) | Cs₂CO₃ | DMSO | 110 | 24 | 88 |
| 4 | 2-Bromotoluene | Cu₂O (5) | L1c (15) | Cs₂CO₃ | Butyronitrile | 120 | 24 | 81 |
| 5 | 1-Iodonaphthalene | Cu₂O (2.5) | L1c (7.5) | Cs₂CO₃ | Butyronitrile | 110 | 24 | 96 |
L1c: 4,7-Dimethoxy-1,10-phenanthroline. Conditions are based on general procedures for imidazole N-arylation and may require optimization for this compound specifically.[4]
Table 2: Substrate Scope - N-Arylation of Substituted Imidazoles (Data adapted from protocols for general imidazole N-arylation)
| Entry | Imidazole Derivative | Aryl Halide | Product | Time (h) | Yield (%) |
| 1 | Imidazole | 3,5-Dichloroiodobenzene | 1-(3,5-Dichlorophenyl)-1H-imidazole | 24 | 89 |
| 2 | 2-Methylimidazole | Iodobenzene | 1-Phenyl-2-methyl-1H-imidazole | 24 | 92 |
| 3 | Benzimidazole | 4-Bromo-tert-butylbenzene | 1-(4-tert-Butylphenyl)-1H-benzimidazole | 24 | 94 |
| 4 | Imidazole | 2-Chloro-5-iodopyridine | 1-(6-Chloropyridin-3-yl)-1H-imidazole | 24 | 82 |
Reaction Conditions: 1.0 mmol aryl halide, 1.2 mmol imidazole, 0.05 mmol Cu₂O, 0.15 mmol L1c, 1.4 mmol Cs₂CO₃, 200 mg PEG, 0.5 mL butyronitrile at 110-120 °C.[4]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the copper-catalyzed synthesis of N-aryl-2-benzyl-1H-imidazoles.
Caption: Experimental workflow for Cu-catalyzed N-arylation.
Plausible Catalytic Cycle
The mechanism for the Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.
Caption: Plausible Cu(I)/Cu(III) catalytic cycle for N-arylation.
References
The Versatility of 2-Benzyl-1H-imidazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic compound 2-benzyl-1H-imidazole serves as a privileged scaffold in medicinal chemistry, providing a versatile building block for the synthesis of a wide array of therapeutic agents. Its unique structural features allow for the development of compounds with diverse pharmacological activities, including anticancer, antibacterial, and ion channel modulation. This document provides detailed application notes and experimental protocols for utilizing this compound in drug discovery and development.
Application in Anticancer Drug Discovery
Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various key signaling pathways and enzymes involved in cancer cell proliferation and survival.
Inhibition of Topoisomerase I
Certain 2-benzyl-1H-benzimidazole derivatives have been identified as potent inhibitors of human topoisomerase I (Hu Topo I), an enzyme crucial for DNA replication and transcription in cancer cells. Inhibition of this enzyme leads to DNA damage and apoptosis in rapidly dividing cancer cells.
Quantitative Data on Anticancer Activity:
| Compound ID | Modification | Target Cell Line | IC50 (µM) |
| 1a | 2-Aryl-5-cyano-1H-benzimidazole derivative | 60 human cancer cell lines | 0.16 - 3.6 (GI50) |
| 1b | 2-Aryl-5-cyano-1H-benzimidazole derivative | 60 human cancer cell lines | 0.16 - 3.6 (GI50) |
| 1c | 2-Aryl-5-cyano-1H-benzimidazole derivative | Human Topoisomerase I | 16 |
Signaling Pathway: Topoisomerase I Inhibition
Caption: Inhibition of Topoisomerase I by a this compound derivative.
Dihydrofolate Reductase (DHFR) Inhibition
The folate pathway is essential for the synthesis of nucleotides, and its disruption can halt cancer cell proliferation. Dihydrofolate reductase (DHFR) is a key enzyme in this pathway, and its inhibition is a validated anticancer strategy. This compound derivatives can be designed to target DHFR.
Signaling Pathway: DHFR Inhibition
Caption: Mechanism of DHFR inhibition leading to decreased DNA replication.
Application in Antibacterial Drug Discovery
The emergence of antibiotic-resistant bacteria necessitates the development of new antibacterial agents. This compound derivatives have shown promise as potent antibacterial compounds.
Quantitative Data on Antibacterial Activity:
A series of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives were synthesized and evaluated for their in vitro antimicrobial activity. The minimum inhibitory concentration (MIC) values are presented below.
| Compound ID | Gram-positive Bacteria (MIC µg/mL) | Gram-negative Bacteria (MIC µg/mL) |
| S. aureus | B. subtilis | |
| 4 | 250 | 500 |
| 5 | 250 | 250 |
| 6 | 125 | 125 |
| 7 | 62.5 | 62.5 |
| 8 | 500 | 500 |
Application as Ion Channel Modulators
Transient Receptor Potential Cation Channel subfamily C member 5 (TRPC5) is implicated in various physiological processes, and its dysregulation is linked to diseases such as chronic kidney disease.[1] N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines have been identified as selective TRPC5 inhibitors.
Signaling Pathway: TRPC5 Inhibition
Caption: Inhibition of the TRPC5 ion channel by a this compound derivative.
Experimental Protocols
Synthesis of 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone Derivatives[1]
Experimental Workflow
Caption: General workflow for the synthesis of acetohydrazone derivatives.
Materials:
-
Benzimidazole acid hydrazide (5 mmol)
-
Substituted aryl methyl ketone or benzaldehyde (10 mmol)
-
Ethanol (20 mL)
-
Glacial acetic acid (5 drops)
Procedure:
-
Dissolve benzimidazole acid hydrazide in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the solution.
-
Add the substituted aryl methyl ketone or benzaldehyde to the mixture.
-
Heat the mixture under reflux for 6-8 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a benzene-ethyl acetate (4:1) solvent system.
-
After completion of the reaction, cool the mixture to room temperature.
-
Filter the solid precipitate that forms.
-
Recrystallize the crude product from alcohol to obtain the pure compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
Experimental Workflow
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Materials:
-
Test compound (this compound derivative)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (except for a sterility control) with the bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Determination of Half-Maximal Inhibitory Concentration (IC50) by MTT Assay
Experimental Workflow
References
Application Notes and Protocols for N-alkylation of 2-Benzyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-alkylation of 2-benzyl-1H-imidazole, a key synthetic transformation for the generation of a diverse range of biologically active molecules. The N-alkylated products of this compound are important scaffolds in medicinal chemistry and drug discovery.
The N-alkylation of this compound is a nucleophilic substitution reaction. The reaction typically involves the deprotonation of the imidazole nitrogen with a suitable base, followed by the nucleophilic attack of the resulting imidazolide anion on an alkylating agent, usually an alkyl halide. The choice of base, solvent, and reaction temperature can significantly influence the reaction's efficiency and yield.
Two common and effective protocols are presented, one utilizing a milder base, potassium carbonate, in acetonitrile, and another employing a stronger base, sodium hydride, in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
Reaction Scheme
The general reaction for the N-alkylation of this compound is depicted below:
Caption: General reaction scheme for N-alkylation.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the N-alkylation of imidazoles and benzimidazoles with various alkylating agents. While specific data for this compound is limited in the literature, these examples with structurally similar compounds provide a strong indication of expected outcomes.
| Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Methyl-1H-imidazole | Benzyl chloride | NaH | DMF | 70-95 | 0.75 | 60.5 | [1] |
| Imidazole | Benzyl bromide | K₂CO₃ | Acetonitrile | RT | 12 | ~95% | [2] |
| Imidazole | Benzyl bromide | NaH | THF | 0 - RT | 2-4 | High | [2] |
| 2-Phenyl-1H-benzimidazole | Benzyl bromide | K₂CO₃ | DMF | RT | 12 | 92 | N/A |
| 2-Methyl-1H-benzimidazole | Methyl iodide | K₂CO₃ | Acetone | Reflux | 6 | 85 | N/A |
| 2-Benzylthiomethyl-1H-benzimidazole | Benzyl bromide | K₂CO₃ | DMF | 70 | 2 | 50-80 | [3] |
Experimental Protocols
Protocol 1: N-Alkylation using Potassium Carbonate in Acetonitrile
This protocol is a widely used and relatively mild procedure for the N-alkylation of imidazoles.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
To the stirred suspension, add the alkylating agent (1.1 - 1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Filter the reaction mixture to remove potassium carbonate and the resulting potassium halide salt. Wash the solid residue with acetonitrile.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
Dissolve the crude residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by column chromatography on silica gel or by recrystallization.
Protocol 2: N-Alkylation using Sodium Hydride in DMF
This protocol employs a stronger base and is suitable for less reactive alkylating agents or when a faster reaction rate is desired. Caution: Sodium hydride is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate or diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Flame-dried round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 - 1.2 eq).
-
Add anhydrous DMF to the flask via syringe to create a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.05 - 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Partition the mixture between water and ethyl acetate or diethyl ether.
-
Separate the organic layer and extract the aqueous layer with additional portions of the organic solvent.
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by column chromatography on silica gel or by recrystallization.
Experimental Workflow Diagram
Caption: General workflow for N-alkylation.
Mechanism of N-Alkylation
The N-alkylation of this compound proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism.
Caption: Sₙ2 mechanism of N-alkylation.
References
The Role of 2-Benzyl-1H-imidazole in the Synthesis of Novel Anticancer Agents: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-benzyl-1H-imidazole scaffold has emerged as a privileged structure in the design and synthesis of novel anticancer agents. Its unique structural features allow for versatile chemical modifications, leading to the development of compounds with significant cytotoxic activity against a range of human cancer cell lines. This document provides a detailed overview of the application of this compound in cancer research, including quantitative data on the efficacy of its derivatives, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant biological pathways and workflows.
Application Notes
Derivatives of this compound have demonstrated a broad spectrum of anticancer activities, functioning through various mechanisms of action. These compounds, often synthesized as 1,2-disubstituted benzimidazole derivatives, have shown potent anti-proliferative effects and the ability to induce apoptosis in cancer cells.[1] Key areas of application include the development of inhibitors for crucial cellular targets such as tubulin, topoisomerase I, and various kinases involved in cancer progression.
The structural flexibility of the this compound core allows for the introduction of various substituents at different positions, which significantly influences the biological activity. For instance, halogenated and methoxy-substituted benzyl and phenyl groups have been shown to enhance cytotoxic activity against leukemia, colon, breast, and lung cancer cell lines.[2]
Quantitative Data Summary
The anticancer efficacy of various this compound and related benzimidazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized in the tables below for easy comparison.
Table 1: In Vitro Anticancer Activity of 1,2-Disubstituted Benzimidazole Derivatives [2]
| Compound | K-562 (Leukemia) GI50 (µM) | HCT-15 (Colon) GI50 (µM) | MCF-7 (Breast) GI50 (µM) | SKLU-1 (Lung) GI50 (µM) |
| 26 (1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole) | 0.28 | 0.31 | 0.45 | 0.52 |
| 27 (1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzo[d]imidazole) | 0.35 | 0.42 | 0.58 | 0.63 |
| 29 (1-(4-methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole) | 0.48 | 0.55 | 0.69 | 0.74 |
| Tamoxifen (Reference) | 4.80 | 5.20 | 3.90 | 6.10 |
Table 2: Cytotoxic Activity of N-Benzylbenzimidazole Pyrimidine Derivatives [3]
| Compound | MDA-MB-231 (Breast Cancer) GI50 (µM) |
| 5a | 84.0 |
| 5b | 39.6 |
Table 3: Antiproliferative Activity of 2-Aryl-1H-benzo[d]imidazole Derivatives Against A549 Lung Cancer Cells [4]
| Compound | A549 (Lung Cancer) IC50 (µM) |
| O-7 | 0.236 ± 0.096 |
| O-10 | 0.622 ± 0.13 |
Experimental Protocols
Detailed methodologies for the synthesis and in vitro evaluation of this compound derivatives are provided below. These protocols are based on established methods reported in the literature.[2][3][5]
Protocol 1: Synthesis of 1,2-Disubstituted Benzimidazole Derivatives
This protocol describes a green synthesis approach for 1-benzyl-2-aryl benzimidazole derivatives.[2]
Materials:
-
o-phenylenediamine
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Substituted benzylamine (e.g., 4-chlorobenzylamine)
-
Ethanol
-
Water
-
Catalyst (e.g., a reusable solid acid catalyst)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and the substituted benzaldehyde (1 mmol) in a mixture of ethanol and water (1:1, 10 mL).
-
Add the catalyst to the reaction mixture.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the substituted benzylamine (1 mmol) to the flask.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 1,2-disubstituted benzimidazole derivative.
-
Characterize the final product using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Synthesis of N-Benzylbenzimidazole Linked Pyrimidine Derivatives
This protocol outlines the synthesis of hybrid molecules combining N-benzyl benzimidazole and pyrimidine moieties.[3]
Step 1: Synthesis of N-Benzyl Benzimidazole Chalcones
-
Condense 2-acetylbenzimidazole with a substituted aromatic aldehyde in the presence of aqueous NaOH in ethanol at room temperature to obtain the benzimidazole chalcone.
-
Perform a nucleophilic substitution reaction of the benzimidazole chalcone with benzyl chloride in the presence of anhydrous K2CO3 in dry acetone under reflux to yield the N-benzyl benzimidazole chalcone.
Step 2: Synthesis of Pyrimidine Derivatives
-
Condense the N-benzyl benzimidazole chalcone with guanidine hydrochloride in the presence of NaOH in a mixture of ethanol and water under reflux for 10-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent.
-
Confirm the structure of the synthesized pyrimidine derivatives using IR, 1H NMR, 13C NMR, and mass spectrometry.
Protocol 3: In Vitro Anticancer Activity Evaluation (MTT Assay)
This protocol details the procedure for assessing the cytotoxic effects of the synthesized compounds on human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathways and Experimental Workflows
The anticancer effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways. Diagrams generated using Graphviz (DOT language) are provided below to illustrate these mechanisms and the experimental workflows.
Caption: General workflow for the synthesis of this compound derived anticancer agents.
Caption: Workflow for the in vitro evaluation of synthesized anticancer compounds.
Caption: Signaling pathway illustrating tubulin polymerization inhibition by this compound derivatives.[4][6]
Caption: Pathway of Topoisomerase I inhibition leading to cancer cell apoptosis.[5]
References
- 1. Synthesis and biological evaluation of benzo[d]imidazole derivatives as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. archives.ijper.org [archives.ijper.org]
- 4. The microtubule cytoskeleton: A validated target for the development of 2-Aryl-1H-benzo[d]imidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-Benzyl-1H-imidazole in Organometallic Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-benzyl-1H-imidazole as a versatile ligand in organometallic catalysis, with a focus on palladium-catalyzed cross-coupling reactions. The protocols outlined below are based on established methodologies for similar imidazole and benzimidazole-based ligands and are intended to serve as a starting point for reaction optimization.
Introduction
This compound is a heterocyclic compound that has garnered interest in medicinal chemistry and materials science. In the realm of organometallic catalysis, its derivatives, particularly as N-heterocyclic carbene (NHC) precursors, have shown significant promise. The imidazole moiety can coordinate to a metal center, influencing its catalytic activity and stability. While direct use of this compound as a simple ligand is less documented than its NHC derivatives, its structural features make it a relevant candidate for ligand development in various catalytic transformations, including Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds, which are crucial for the synthesis of pharmaceuticals and other complex organic molecules.
Key Applications in Organometallic Catalysis
Complexes derived from imidazole and benzimidazole ligands, closely related to this compound, have demonstrated high efficiency in several palladium-catalyzed reactions.
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes. Palladium complexes bearing N-heterocyclic carbene ligands derived from benzimidazole and benzyl bromide have been shown to be effective catalysts for this transformation. These catalysts promote the coupling of aryl halides with alkenes to form substituted alkenes, which are valuable intermediates in organic synthesis.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryls, which are common motifs in pharmaceutical compounds. Palladium complexes with imidazole-based ligands have been successfully employed in the coupling of aryl halides with arylboronic acids. The nature of the imidazole ligand can significantly influence the efficiency and substrate scope of the reaction.
Experimental Protocols
The following are generalized protocols for the Mizoroki-Heck and Suzuki-Miyaura reactions, which can be adapted for use with this compound as a ligand or as a precursor to a more complex ligand system.
Protocol 1: Mizoroki-Heck Reaction of an Aryl Halide with an Alkene
This protocol describes a general procedure for the palladium-catalyzed Mizoroki-Heck reaction.
Materials:
-
Palladium catalyst precursor (e.g., Pd(OAc)₂, PdCl₂)
-
This compound (or a derivative as ligand)
-
Aryl halide (e.g., bromobenzene, iodobenzene)
-
Alkene (e.g., styrene, butyl acrylate)
-
Base (e.g., K₂CO₃, Et₃N, NaOAc)
-
Solvent (e.g., DMF, DMAc, toluene)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 1-5 mol%) and the this compound ligand (e.g., 1-10 mol%).
-
Add the aryl halide (1.0 eq.), the alkene (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for the required time (e.g., 2-24 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Mizoroki-Heck Reaction
Caption: General workflow for the Mizoroki-Heck reaction.
Protocol 2: Suzuki-Miyaura Cross-Coupling of an Aryl Halide with an Arylboronic Acid
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Palladium catalyst precursor (e.g., Pd(OAc)₂, PdCl₂)
-
This compound (or a derivative as ligand)
-
Aryl halide (e.g., bromoanisole, chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent system (e.g., Toluene/H₂O, Dioxane/H₂O)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., 1-3 mol%) and the this compound ligand (e.g., 2-6 mol%).
-
Add the aryl halide (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the solvent system.
-
Thoroughly degas the mixture.
-
Heat the reaction to the appropriate temperature (typically 60-110 °C) and stir until the starting material is consumed (monitored by TLC or GC).
-
After cooling to room temperature, add water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Data Presentation
The following tables summarize representative data for Mizoroki-Heck and Suzuki-Miyaura reactions using palladium catalysts with imidazole-based ligands, which can serve as a benchmark for reactions employing this compound.
Table 1: Representative Data for Mizoroki-Heck Reaction
| Entry | Aryl Halide | Alkene | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (2) / Ligand (4) | K₂CO₃ | DMF | 120 | 12 | >95 |
| 2 | Bromobenzene | Butyl acrylate | PdCl₂ (1) / Ligand (2) | Et₃N | Toluene | 100 | 24 | 85 |
| 3 | 4-Bromoanisole | Styrene | Pd(OAc)₂ (1) / Ligand (2) | NaOAc | DMAc | 140 | 8 | 92 |
| 4 | 1-Bromo-4-nitrobenzene | Styrene | Pd-NHC-Cl (0.5) | K₂CO₃ | DMF | 140 | 1 | 99[1] |
Note: "Ligand" refers to a generic imidazole-based ligand. Yields are approximate and for illustrative purposes, based on typical literature values.
Table 2: Representative Data for Suzuki-Miyaura Cross-Coupling Reaction
| Entry | Aryl Halide | Arylboronic Acid | Catalyst System (mol%) | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) / Ligand (4) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 98 |
| 2 | 2-Chlorotoluene | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane/H₂O | 80 | 12 | 91 |
| 3 | 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ (1.5) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | 95 |
Note: "Ligand" refers to a generic imidazole-based ligand. Yields are approximate and for illustrative purposes, based on typical literature values.
Catalytic Cycle
The generally accepted catalytic cycle for the Mizoroki-Heck reaction involving a Pd(0)/Pd(II) mechanism is depicted below. The this compound ligand would coordinate to the palladium center throughout this cycle, influencing the rate and efficiency of each step.
Catalytic Cycle for the Mizoroki-Heck Reaction
Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.
Conclusion
This compound and its derivatives hold potential as effective ligands in organometallic catalysis, particularly for palladium-catalyzed cross-coupling reactions. The provided protocols and data serve as a foundation for researchers to explore the catalytic applications of this ligand system. Further optimization of reaction conditions, including catalyst loading, ligand concentration, base, solvent, and temperature, is crucial for achieving high yields and selectivity for specific substrates. The development of chiral variants of this compound could also open avenues for its use in asymmetric catalysis.
References
Application Note and Protocol for the Synthesis of 2-benzyl-1,3-dimethylimidazolium chloride
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-benzyl-1,3-dimethylimidazolium chloride, a quaternary ammonium salt that can serve as a precursor to N-heterocyclic carbenes (NHCs). NHCs are of significant interest in organometallic chemistry and catalysis. The described procedure is a straightforward alkylation reaction of 1,2-dimethylimidazole with benzyl chloride. This protocol is intended for researchers in the fields of synthetic chemistry, materials science, and drug development.
Introduction
N-heterocyclic carbenes (NHCs) have emerged as a versatile class of ligands in organometallic chemistry and as potent organocatalysts. Their stability and strong σ-donating properties make them suitable for a wide range of applications. The synthesis of NHCs typically involves the deprotonation of their corresponding imidazolium salt precursors. This application note details a reliable method for the preparation of 2-benzyl-1,3-dimethylimidazolium chloride, a key intermediate for the generation of a specific NHC. The synthesis is achieved through the direct quaternization of 1,2-dimethylimidazole with benzyl chloride.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar imidazolium salts.[1][2]
2.1. Materials and Reagents
-
1,2-dimethylimidazole
-
Benzyl chloride
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Argon or Nitrogen gas (for inert atmosphere)
2.2. Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Schlenk line or inert atmosphere setup
-
Glass funnel with fritted disc
-
Rotary evaporator
2.3. Synthesis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-dimethylimidazole (1.0 eq) in anhydrous acetonitrile.
-
Addition of Reagent: Under an inert atmosphere (Argon or Nitrogen), add benzyl chloride (1.1 eq) dropwise to the stirring solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Add anhydrous diethyl ether to the reaction mixture to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration using a fritted glass funnel.
-
Washing: Wash the collected solid with several portions of anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum to yield 2-benzyl-1,3-dimethylimidazolium chloride as a white to off-white solid.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 2-benzyl-1,3-dimethylimidazolium chloride.
| Parameter | Value |
| Reactants | |
| 1,2-dimethylimidazole | 1.0 eq |
| Benzyl chloride | 1.1 eq |
| Solvent | |
| Acetonitrile | Anhydrous |
| Reaction Conditions | |
| Temperature | Reflux (~82°C) |
| Time | 24-48 hours |
| Atmosphere | Inert (Ar or N₂) |
| Product | |
| Appearance | White to off-white solid |
| Expected Yield | 85-95% |
Characterization
The structure and purity of the synthesized 2-benzyl-1,3-dimethylimidazolium chloride can be confirmed by standard analytical techniques such as:
-
¹H NMR Spectroscopy: To confirm the proton chemical environments.
-
¹³C NMR Spectroscopy: To confirm the carbon framework.
-
Mass Spectrometry: To determine the molecular weight of the cation.
-
Melting Point Analysis: To assess the purity of the compound.
Safety Precautions
-
Benzyl chloride is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood.
-
Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.
-
Diethyl ether is extremely flammable. Work away from open flames and sources of ignition.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of 2-benzyl-1,3-dimethylimidazolium chloride.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 2-Benzyl-1H-imidazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 2-Benzyl-1H-imidazole. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and historically significant method for the synthesis of this compound is the Debus-Radziszewski imidazole synthesis. This reaction involves the condensation of three key components: a 1,2-dicarbonyl compound (glyoxal), an aldehyde (phenylacetaldehyde), and an ammonia source.[1][2][3] This multicomponent reaction is widely used for the commercial production of various imidazole derivatives.[1]
Q2: What are the key starting materials for the Debus-Radziszewski synthesis of this compound?
A2: The primary reactants for this synthesis are:
-
Glyoxal: A 1,2-dicarbonyl compound.
-
Phenylacetaldehyde: The aldehyde that provides the 2-benzyl substituent.
-
Ammonia or an ammonia source: Such as ammonium acetate, which serves to form the imidazole ring.
Q3: What is the general reaction mechanism for this synthesis?
A3: The Debus-Radziszewski synthesis can be conceptualized in two main stages. First, the dicarbonyl compound (glyoxal) condenses with two equivalents of ammonia to form a diimine intermediate. Subsequently, this diimine reacts with the aldehyde (phenylacetaldehyde) to form the imidazole ring.[1] However, the exact mechanism is still a subject of investigation.
Troubleshooting Guide
Q1: I am experiencing low to no yield of this compound. What are the potential causes and solutions?
A1: Low or no product yield is a common issue in the Debus-Radziszewski synthesis. Here are some potential causes and troubleshooting steps:
| Potential Cause | Suggested Solutions |
| Purity of Reactants | Ensure high purity of glyoxal and phenylacetaldehyde. Impurities can lead to unwanted side reactions. |
| Reaction Temperature | The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate may be too slow. Conversely, excessively high temperatures can lead to decomposition of reactants or products. It is crucial to carefully control the temperature as specified in the protocol. |
| Reaction Time | Insufficient reaction time will result in an incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration. |
| pH of the Reaction Mixture | The pH of the reaction medium can significantly influence the reaction rate and yield. The condensation steps are often acid-catalyzed. Ensure the pH is within the optimal range for the specific protocol being used. |
| Ammonia Concentration | Inadequate or excessive ammonia concentration can affect the equilibrium of the reaction and lead to the formation of side products. |
Q2: My final product contains multiple impurities, as indicated by TLC and NMR. What are the likely side products and how can I minimize them?
A2: The formation of side products is a known drawback of the Debus-Radziszewski synthesis. Potential impurities and mitigation strategies are outlined below:
| Potential Side Product | Formation Pathway | Mitigation Strategies |
| Polymeric materials | Self-condensation of glyoxal or phenylacetaldehyde. | Maintain a controlled addition rate of the reactants and ensure efficient stirring to promote the desired three-component reaction. |
| Over-alkylation products | Reaction of the synthesized this compound with remaining starting materials. | Use a stoichiometric ratio of reactants or a slight excess of the ammonia source to ensure the complete consumption of the aldehyde and dicarbonyl compound. |
| Products from Cannizzaro reaction | Disproportionation of phenylacetaldehyde in the presence of a base. | Carefully control the pH of the reaction mixture and avoid strongly basic conditions. |
Q3: I am having difficulty purifying the crude this compound. What purification techniques are recommended?
A3: Purification of the final product can be challenging due to the presence of polar impurities. The following methods can be employed:
-
Column Chromatography: This is a standard and effective method for separating the target compound from impurities. A silica gel column with a gradient of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate) is commonly used.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an efficient purification method.
-
Acid-Base Extraction: The basic nature of the imidazole ring can be utilized for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the basic this compound into the aqueous phase. The pH of the aqueous layer can then be adjusted with a base to precipitate the purified product.
Data Presentation
The following table summarizes various reaction conditions for the synthesis of imidazole derivatives using the Debus-Radziszewski methodology, which can be adapted for the synthesis of this compound.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Lactic acid | - | 160 | - | 92 |
| Silicotungstic acid (7.5 mol%) | Ethanol | Reflux | - | 94 |
| Wet cyanuric chloride | Ethanol | 80 | - | - |
| Preyssler acid | - | - | - | 97 |
Note: The yields reported are for the synthesis of various trisubstituted imidazoles and may vary for the synthesis of this compound.
Experimental Protocols
Protocol 1: General Procedure for the Debus-Radziszewski Synthesis of this compound
This protocol is a generalized procedure based on the principles of the Debus-Radziszewski synthesis and should be optimized for specific laboratory conditions.
Materials:
-
Glyoxal (40% aqueous solution)
-
Phenylacetaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium acetate (3 equivalents) in a minimal amount of glacial acetic acid.
-
To this solution, add phenylacetaldehyde (1 equivalent) and glyoxal (1 equivalent) in ethanol.
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
Characterize the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low product yield.
References
How to increase the yield of 2-Benzyl-1h-imidazole synthesis
Technical Support Center: 2-Benzyl-1H-imidazole Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to help researchers and drug development professionals increase the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound and its benzimidazole analogue?
A1: The most common and effective methods involve the condensation of a diamine with a carboxylic acid or aldehyde. For the related and often-studied 2-benzyl-1H-benzo[d]imidazole, the primary route is the condensation of o-phenylenediamine with phenylacetic acid or, more commonly, with benzaldehyde followed by an oxidation or rearrangement step.[1][2] Modern variations focus on using efficient catalysts to improve yields and reaction conditions.
Q2: How does the choice of catalyst influence the reaction yield?
A2: The catalyst is a critical factor in maximizing yield. While traditional methods may use mineral acids, recent studies have shown significantly higher yields with other types of catalysts. For instance, copper-based catalysts like CuI have achieved yields as high as 95% under optimized conditions.[3] Eco-friendly and mild catalysts such as phosphoric acid have also proven highly effective, yielding up to 90% in very short reaction times.[1] Nanoparticle catalysts, like ZnO NPs, have also been used to achieve higher yields compared to traditional methods.[4]
Q3: Which solvent is best for this synthesis?
A3: Solvent choice can dramatically impact reaction efficiency. A screening of solvents in a copper-catalyzed synthesis of a related benzimidazole showed that acetonitrile (MeCN) provided the highest yield (95%), outperforming toluene, THF, DMF, and CHCl3.[3] For other multi-component reactions, polar protic solvent mixtures like ethanol-water have also been shown to produce excellent yields, sometimes up to 90%, by stabilizing charged intermediates.[5] The optimal solvent is often dependent on the specific reactants and catalyst being used.
Q4: What are the optimal temperature and reaction time?
A4: Optimal conditions are highly dependent on the chosen synthetic route. While some traditional methods require prolonged heating or reflux for several hours, modern catalytic systems can significantly shorten this time.[2] For example, a phosphoric acid-catalyzed reaction can reach a 90% yield in just 5 minutes at a mild temperature of 50°C.[1] In contrast, a copper-catalyzed system may require heating at 80°C for around 3.5 hours.[3] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to avoid prolonged heating, which can lead to byproduct formation.[6]
Q5: What are common side reactions and how can they be minimized?
A5: Common side reactions include the formation of N,N'-diacetylated products (if using an acid derivative), incomplete cyclization, or side-chain reactions.[6] These can be minimized by optimizing the stoichiometry of the reactants, using a highly selective catalyst, and carefully controlling the reaction temperature and time. Monitoring the reaction by TLC helps to determine the optimal endpoint, preventing the formation of degradation products from excessive heating.[6]
Q6: What is the most effective method for purifying the final product?
A6: The standard method for purifying this compound is recrystallization. Common solvents for recrystallization include ethanol or ethanol-water mixtures. If the product does not precipitate easily, extraction with a suitable organic solvent like ethyl acetate, followed by washing, drying, and solvent removal, can yield the crude product for subsequent recrystallization.[6][7] For persistent impurities, column chromatography using silica gel is a reliable alternative.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Impure Reactants: Starting material impurities can inhibit the reaction or cause side reactions. 2. Suboptimal Catalyst: The chosen catalyst may not be active enough or may be poisoned. 3. Incorrect Solvent: The solvent may not be suitable for the specific reaction mechanism. 4. Reaction Not Complete: Insufficient reaction time or temperature. | 1. Verify the purity of starting materials (e.g., o-phenylenediamine, benzaldehyde) using appropriate analytical techniques. 2. Experiment with different catalysts known to be effective, such as phosphoric acid or a Cu(I) salt.[1][3] 3. Conduct small-scale trials with different solvents like acetonitrile or an ethanol/water mixture.[3][5] 4. Monitor the reaction progress via TLC until the starting material spot disappears. If needed, cautiously increase temperature or extend the reaction time.[6] |
| Multiple Spots on TLC of Crude Product | 1. Incomplete Reaction: Starting materials are still present. 2. Side Product Formation: Competing reaction pathways are occurring. 3. Product Decomposition: Reaction conditions (e.g., excessive heat) are too harsh. | 1. Ensure the reaction is run to completion by monitoring with TLC. 2. Optimize the stoichiometry of reactants. A slight excess of one reactant may be beneficial. 3. Avoid excessive heating and prolonged reaction times. Consider a milder catalytic system if decomposition is suspected.[1][6] |
| Difficulty in Product Isolation/Purification | 1. Product is Oily: The product is not crystallizing from the reaction mixture or purification solvent. 2. Unreacted Starting Material: Co-crystallization or similar solubility profiles make separation difficult. | 1. If the product is an oil, attempt to precipitate it by adding a non-polar solvent (e.g., hexane) to a concentrated solution in a polar solvent (e.g., ethyl acetate). If this fails, purification by column chromatography is the best alternative. 2. For purification challenges, recrystallization from a different solvent system (e.g., acetone:water) may be effective.[8] Holding the solution at a low temperature (e.g., in a refrigerator) can aid crystallization. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies to guide the optimization of your synthesis.
Table 1: Effect of Catalyst on Yield for Benzimidazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| CuI | MeCN | 80 | 3.5 h | 95 | [3] |
| Phosphoric Acid (7 mol%) | Methanol | 50 | 5 min | 90 | [1] |
| ZnO NPs (0.02 mol%) | Ethanol | 70 | 15 min - 2 h | High |[4] |
Table 2: Influence of Solvent on Yield for a Cu-Catalyzed Synthesis
| Solvent | Yield (%) |
|---|---|
| MeCN | 95 |
| CHCl₃ | 73 |
| Toluene | 65 |
| THF | 52 |
| DMF | 70 |
| DCE | 68 |
Data adapted from a study on a 1,2-substituted benzimidazole.[3]
High-Yield Experimental Protocol
This protocol is adapted from a highly efficient, green synthesis of 1,2-disubstituted benzimidazoles, which reported a 90% yield.[1]
Materials:
-
o-Phenylenediamine (1 mmol)
-
Benzaldehyde (2 mmol)
-
Phosphoric Acid (H₃PO₄) (7 mol%)
-
Methanol (3 mL)
Procedure:
-
To a round-bottom flask, add o-phenylenediamine (1 mmol), benzaldehyde (2 mmol), and methanol (3 mL).
-
Stir the mixture to ensure all solids are dissolved or well-suspended.
-
Add the catalytic amount of phosphoric acid (7 mol%) to the mixture.
-
Heat the reaction mixture to 50°C with continuous stirring.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is typically complete within 5-10 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water. The product will often precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
Dry the product. If further purification is needed, recrystallize from a suitable solvent like ethanol.
Visualized Workflows and Relationships
General Synthesis and Purification Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Factors Influencing Synthesis Yield
Caption: Logical relationship between experimental parameters and synthesis outcomes.
References
- 1. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07156A [pubs.rsc.org]
- 2. connectjournals.com [connectjournals.com]
- 3. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nano-ntp.com [nano-ntp.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
Purification of crude 2-Benzyl-1h-imidazole by recrystallization
Welcome to the technical support center for the purification of 2-Benzyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the recrystallization process.
Frequently Asked Questions (FAQs)
Q1: How do I select a suitable solvent for the recrystallization of crude this compound?
A1: Finding the right solvent is crucial for successful recrystallization. An ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[1] The benzyl group imparts hydrophobic character, while the imidazole ring can participate in hydrogen bonding, influencing solubility in various solvents.[2]
A systematic screening process is recommended:
-
Place a small amount of the crude product (20-30 mg) into a test tube.[1]
-
Add a few drops of a test solvent.
-
Observation at Room Temperature: If the compound dissolves immediately, the solvent is too effective for single-solvent recrystallization and will lead to poor recovery.[3]
-
Observation upon Heating: If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point. If it dissolves when hot, it is a potentially good solvent.[1]
-
Observation upon Cooling: Allow the hot solution to cool slowly. If pure crystals form, you have likely found a suitable solvent.[1]
If no single solvent is ideal, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" anti-solvent in which it is not) may be necessary.[1][3]
Q2: What is a standard experimental protocol for recrystallizing this compound?
A2: Below are general protocols for single-solvent and two-solvent recrystallization. The exact solvent and volumes will depend on your screening experiments.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask.
-
Heat the chosen solvent (e.g., ethanol, toluene, or acetonitrile) to its boiling point.
-
Add the minimum amount of the hot solvent dropwise to the flask while swirling until the solid completely dissolves.[1]
-
Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[3][4]
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[3]
-
Collect the purified crystals by suction filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under a vacuum to remove any residual solvent.
Protocol 2: Two-Solvent (Binary) Recrystallization
-
Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.[1]
-
While the solution is still hot, add a "poor" or "anti-solvent" (e.g., water or hexanes) dropwise until the solution becomes persistently cloudy (turbid).[1][5]
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.[1]
-
Allow the flask to cool slowly to room temperature, then transfer to an ice bath to complete the crystallization.
-
Collect and dry the crystals as described in the single-solvent protocol.
Troubleshooting Guide
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid instead of dissolving. This can happen if the solution is too concentrated or cools too quickly.[3][6]
Solutions:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to reduce the concentration.[4][6]
-
Slow Down Cooling: Allow the flask to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop.[3][4]
-
Adjust Solvent System: The polarity of your solvent may be too close to that of your compound. Try a different solvent system.[3]
Q4: No crystals are forming even after the solution has cooled. How can I induce crystallization?
A4: A supersaturated solution may require intervention to initiate crystal formation.
Solutions:
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic glass fragments can serve as nucleation sites for crystal growth.[3][4]
-
Add a Seed Crystal: If available, add a tiny crystal of pure this compound to the cooled solution. This provides a template for crystallization to begin.[3][4]
-
Cool Further: If the solution is at room temperature, try cooling it in an ice bath to further decrease the compound's solubility.[3]
-
Reduce Solvent Volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and re-saturate the solution, then attempt to cool it again.
Q5: The recrystallized product is still impure or the recovery yield is very low.
A5: These issues often point to problems with the chosen solvent, the amount used, or the nature of the impurities.
Solutions for Persistent Impurities:
-
Pre-Purification: Recrystallization is most effective for compounds that are already >90% pure.[7] If your crude material is highly impure, consider performing column chromatography first. For basic compounds like imidazoles, using neutral alumina or adding a basic modifier like triethylamine (0.1-1%) to the chromatography solvent can improve separation and reduce tailing on silica gel.[1]
-
Activated Carbon Treatment: For removing colored impurities, dissolve the crude product in a suitable solvent, add a small amount of activated carbon (1-2% by weight), heat the mixture briefly, and filter it hot through Celite to remove the carbon before proceeding with crystallization.[7][8]
Solutions for Low Yield:
-
Excess Solvent: Using too much hot solvent is a common cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor upon cooling.[4] Ensure you are using the minimum amount required for dissolution.
-
Premature Crystallization: If crystals form in the hot solution before cooling, you may have used too little solvent. Add a small amount of additional hot solvent to redissolve everything before cooling.
Data Presentation
Table 1: Common Solvents for Recrystallization Screening of Imidazole Derivatives
| Solvent | Type | Boiling Point (°C) | Notes |
| Toluene | Aromatic | 111 | A good, safer alternative to benzene for less polar aromatic compounds.[7] |
| Ethyl Acetate (EtOAc) | Medium Polarity | 77 | A very common and effective recrystallization solvent, often used with hexanes as an anti-solvent.[5][7] |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | A versatile polar solvent that has been used for recrystallizing imidazole derivatives.[7][9][10] |
| Ethanol (EtOH) | Polar Protic | 78 | A general and effective solvent, often used in a binary system with water as the anti-solvent.[5][7][11] |
| Isopropanol (IPA) | Polar Protic | 82 | Suitable for moderately polar compounds.[7] |
| Water | Polar Protic | 100 | Can be a good choice for polar compounds, especially those that can be heated high for dissolution.[5] |
| Hexanes | Non-polar | 69 | Typically used as an anti-solvent or for washing final crystals due to its low dissolving power.[5][7] |
Visualizations
Experimental Workflows & Logic Diagrams
Caption: General workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting decision tree for inducing crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Column chromatography protocol for purifying 2-Benzyl-1h-imidazole
Welcome to the technical support center for the purification of 2-Benzyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide clear protocols and troubleshooting guidance for obtaining high-purity this compound via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of this compound, silica gel is the most commonly used and effective stationary phase.[1] A standard silica gel with a mesh size of 230-400 is a suitable choice for flash column chromatography, providing a good balance between resolution and flow rate.[2]
Q2: Which mobile phase (eluent) system is best for purifying this compound?
A2: The ideal mobile phase is a mixture of a non-polar solvent and a moderately polar solvent. Common systems for imidazole derivatives include ethyl acetate/hexane and dichloromethane/methanol.[1] The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) prior to running the column. The goal is to achieve a retention factor (Rf) of approximately 0.3 for this compound, which generally provides the best separation from impurities.[3]
Q3: How should I prepare my crude this compound sample for loading onto the column?
A3: There are two primary methods for sample loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase solvent. This is a quick method suitable for samples that are readily soluble in the eluent.
-
Dry Loading: If your compound has limited solubility in the mobile phase, it is best to use dry loading. Dissolve the crude product in a suitable volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent completely to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the column.[3]
Q4: My compound is streaking or "tailing" on the TLC plate and during column chromatography. What can I do to prevent this?
A4: Tailing is a common issue with nitrogen-containing compounds like imidazoles due to their basic nature, which can lead to strong interactions with the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier to your mobile phase, such as 0.5-1% triethylamine.[1][3] This will help to saturate the acidic sites on the silica gel and result in sharper peaks and better separation.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general procedure for the purification of this compound. Optimization may be required based on the specific impurities present in your crude sample.
1. Materials:
- Crude this compound
- Silica gel (230-400 mesh)
- n-Hexane (or other non-polar solvent)
- Ethyl acetate (or other moderately polar solvent)
- Triethylamine (optional)
- Glass chromatography column
- TLC plates, chamber, and UV lamp
- Collection tubes/flasks
- Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a few drops of dichloromethane or ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a system where the Rf of the desired product is around 0.3.[3]
-
-
Column Packing (Slurry Method):
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase identified from your TLC analysis.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed.
-
Add a thin layer of sand on top of the silica to prevent disturbance when adding the eluent.
-
-
Sample Loading:
-
Prepare your sample using either the wet or dry loading method as described in the FAQs.
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution:
-
Gently add the mobile phase to the column.
-
Begin eluting the column, collecting the solvent in fractions.
-
If a gradient elution is needed to separate impurities, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.[1]
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Data Presentation
Table 1: Mobile Phase Optimization for TLC Analysis
| Hexane:Ethyl Acetate (v/v) | Rf of this compound | Observations |
| 9:1 | 0.15 | Compound is retained strongly on the baseline. |
| 8:2 | 0.32 | Good separation from less polar impurities. |
| 7:3 | 0.55 | Compound moves too quickly, poor separation. |
Table 2: Purification Summary
| Purification Method | Mobile Phase | Purity (%) | Recovery (%) |
| Flash Chromatography | 8:2 Hexane:Ethyl Acetate | >98% | 85% |
| Recrystallization | Ethanol/Water | ~95% | 70% |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Compound is too strongly adsorbed to the silica. | Gradually increase the polarity of the mobile phase. A switch to a more polar solvent system like dichloromethane/methanol may be necessary. |
| Compound is co-eluting with an impurity. | Optimize the mobile phase using TLC to achieve better separation. Consider using a shallower solvent gradient during elution. | |
| Poor Separation | Incorrect mobile phase chosen. | Re-evaluate the mobile phase using TLC. The ideal Rf for the target compound is ~0.3. |
| Column was overloaded. | Use a larger column or reduce the amount of crude material loaded. A general rule is to load 1-5% of the mass of the silica gel.[3] | |
| Compound is not eluting | Mobile phase is not polar enough. | Systematically increase the polarity of the eluent. For very polar compounds, a system such as dichloromethane with 1-10% methanol may be required. |
| Cracks in the silica bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification process. |
Visualization
Caption: Workflow for the purification of this compound.
References
Common side products in the synthesis of 2-Benzyl-1h-imidazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Benzyl-1H-imidazole. The following information addresses common issues, particularly the formation of side products, and offers guidance on optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common and industrially significant method for synthesizing this compound is the Radiszewski (or Debus-Radziszewski) imidazole synthesis. This is a multi-component reaction involving the condensation of a 1,2-dicarbonyl compound (typically glyoxal), an aldehyde (phenylacetaldehyde), and a source of ammonia (such as ammonium hydroxide or ammonium acetate).[1][2][3][4]
Q2: I am getting a low yield of this compound. What are the potential causes?
A2: Low yields in the Radiszewski synthesis are a common issue and can be attributed to several factors:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pH can significantly impact the yield.
-
Purity of Reactants: Impurities in glyoxal, phenylacetaldehyde, or the ammonia source can lead to side reactions.
-
Side Product Formation: The reactants are prone to self-condensation and other side reactions that consume the starting materials.
-
Product Degradation: The desired product may degrade under harsh reaction conditions.
Q3: What are the likely side products in the synthesis of this compound?
A3: Several side products can form during the synthesis, primarily due to the reactivity of the starting materials. These include:
-
Products from the self-condensation of phenylacetaldehyde (aldol condensation).[5][6]
-
Complex mixtures and polymeric materials from the reaction of glyoxal with ammonia.[1][7]
-
Other imidazole derivatives, such as imidazole-2-carboxaldehyde, arising from the reaction of glyoxal and ammonia.[8]
Troubleshooting Guide
Unsatisfactory results in the synthesis of this compound can often be traced back to specific issues with the reaction. The following table outlines common problems, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction is heated to the appropriate temperature (typically reflux) and monitor the progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. |
| Low purity of starting materials. | Use freshly distilled phenylacetaldehyde and high-purity glyoxal and ammonia source. | |
| Incorrect stoichiometry of reactants. | Carefully control the molar ratios of the reactants. An excess of the ammonia source is often used. | |
| Formation of a Dark, Tarry, or Polymeric Residue | Self-condensation of phenylacetaldehyde.[5][6] | Maintain a controlled reaction temperature. Consider adding the phenylacetaldehyde slowly to the reaction mixture. |
| Polymerization of glyoxal with ammonia.[1][7] | Ensure adequate stirring and temperature control. The order of addition of reactants can also be critical. | |
| Presence of Multiple Spots on TLC, Indicating Impurities | Formation of various side products from cross-reactions. | Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired reaction pathway. |
| Aldol condensation of phenylacetaldehyde. | Adjust the pH of the reaction mixture. Aldol condensation is often base-catalyzed. | |
| Formation of other imidazole derivatives from glyoxal and ammonia.[8] | Control the stoichiometry and temperature to minimize the self-reaction of glyoxal and ammonia. | |
| Difficulty in Product Isolation and Purification | The product is soluble in the aqueous phase due to salt formation. | After the reaction, carefully neutralize the mixture to the appropriate pH to ensure the imidazole is in its free base form before extraction. |
| Co-elution of impurities during column chromatography. | Use a different solvent system for chromatography or consider alternative purification methods like recrystallization or acid-base extraction. |
Experimental Protocol: Radiszewski Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound based on the Radiszewski reaction. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
Phenylacetaldehyde
-
Glyoxal (40% aqueous solution)
-
Ammonium hydroxide (concentrated solution)
-
Ethanol
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine glyoxal and ammonium hydroxide in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add phenylacetaldehyde to the stirred mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Logical Troubleshooting Workflow
If you are encountering issues with your synthesis, the following workflow can help you systematically identify and resolve the problem.
Caption: A flowchart for troubleshooting the synthesis of this compound.
References
- 1. Glyoxal in aqueous ammonium sulfate solutions: products, kinetics and hydration effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Give the expected products for the aldol condensations of (b) phe... | Study Prep in Pearson+ [pearson.com]
- 6. brainly.in [brainly.in]
- 7. Theoretical analysis of glyoxal condensation with ammonia in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting N-alkylation of imidazoles to avoid dialkylation
Welcome to the technical support center for the N-alkylation of imidazole. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot common issues encountered during their experiments. The following guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges, with a focus on preventing the common side reaction of dialkylation.
Troubleshooting Guide
This section provides solutions to common problems encountered during the N-alkylation of imidazole.
Question: I am observing a significant amount of a dialkylated product (imidazolium salt) in my reaction mixture. How can I prevent this?
Answer:
The N-alkylated imidazole product is still nucleophilic and can react with another molecule of the alkylating agent to form a dialkylated imidazolium salt. This is a common side reaction, especially when using a stoichiometric excess of the alkylating agent or at elevated temperatures.[1][2] Here are several strategies to minimize or eliminate dialkylation:
-
Control Stoichiometry: Use a slight excess of the imidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent. This ensures the alkylating agent is the limiting reagent, reducing the chance of a second alkylation.[1][2]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, thus reducing the likelihood of a second alkylation event.[1]
-
Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation, which often requires a higher activation energy.[2]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting imidazole is consumed to prevent the product from reacting further.[1][2]
-
Choice of Alkylating Agent: If possible, use a less reactive alkylating agent. The reactivity of alkyl halides is in the order of I > Br > Cl.[1] Switching from an iodide to a bromide or chloride can sometimes help control the reaction.
-
Dilution: Running the reaction at a lower concentration can decrease the probability of the mono-alkylated product encountering another molecule of the alkylating agent.[2]
Question: My reaction yield is consistently low, or the reaction is not going to completion. What are the potential causes and how can I improve it?
Answer:
Low yields in the N-alkylation of imidazole can stem from several factors. A primary reason is often incomplete deprotonation of the imidazole ring, which reduces its nucleophilicity. The reactivity of the alkylating agent and the reaction conditions also play a crucial role.[1]
Troubleshooting Steps:
-
Evaluate the Base and Solvent System:
-
Strong Bases: For less reactive imidazoles or alkylating agents, a strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) can be used to ensure complete deprotonation of the imidazole.[1]
-
Weaker Bases: For many reactions, weaker inorganic bases like Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Potassium Hydroxide (KOH) are sufficient, particularly with more reactive alkylating agents. Cs₂CO₃ is often reported to be highly effective.[1]
-
Solvent Choice: Polar aprotic solvents such as Acetonitrile (MeCN), DMF, and Dimethyl Sulfoxide (DMSO) are commonly used as they effectively dissolve the imidazole and the base. The choice of solvent can significantly impact the reaction rate and yield.[1]
-
-
Assess the Alkylating Agent:
-
Ensure the purity of your alkylating agent, as degradation can lead to lower reactivity.
-
As mentioned, consider using a more reactive alkyl halide (I > Br > Cl) if the reaction is sluggish.[1]
-
-
Optimize Reaction Temperature:
Question: My reaction is producing a mixture of N1- and N3-alkylated isomers for my unsymmetrically substituted imidazole. How can I control the regioselectivity?
Answer:
For unsymmetrical imidazoles, obtaining a single regioisomer can be challenging as alkylation can occur at either of the two nitrogen atoms.[3] Several factors influence the regioselectivity:
-
Steric Hindrance: A bulky substituent on the imidazole ring or a bulky alkylating agent will generally favor alkylation at the less sterically hindered nitrogen atom.[2][4][5]
-
Electronic Effects: Electron-withdrawing groups on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen.[5]
-
Protecting Groups: In complex syntheses where high regioselectivity is crucial, using a protecting group on one of the nitrogen atoms is a reliable strategy to direct the alkylation to the desired position. The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is one such example that can be used to direct substitution.[6]
-
Choice of Base and Solvent: The reaction conditions can also influence the isomeric ratio.[1] The interplay between the base, solvent, and imidazole salt aggregation can affect which nitrogen is more accessible for alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-alkylation of imidazole?
A1: The N-alkylation of imidazole is a nucleophilic substitution reaction that typically proceeds in two steps:
-
Deprotonation: A base removes the acidic proton from the N-H bond of the imidazole ring, forming a nucleophilic imidazolate anion.
-
Nucleophilic Attack: The imidazolate anion then acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming the N-alkylated imidazole product.[1]
Q2: How do I choose the appropriate base for my reaction?
A2: The choice of base depends on the pKa of the imidazole derivative and the reactivity of the alkylating agent.
-
Strong bases (e.g., NaH): Use when the imidazole is weakly acidic (e.g., contains electron-donating groups) or when using a less reactive alkylating agent. These reactions require anhydrous conditions.[1]
-
Weaker bases (e.g., K₂CO₃, Cs₂CO₃, KOH): Often sufficient for imidazoles with electron-withdrawing groups and with reactive alkylating agents like benzyl bromide or alkyl iodides. These are generally easier to handle than NaH.[1]
Q3: What are some common side reactions to be aware of other than dialkylation?
A3: Besides dialkylation and poor regioselectivity, other potential side reactions include:
-
C-alkylation: While less common, alkylation can occur at the C2 position of the imidazole ring, especially if the nitrogen atoms are sterically hindered.[1]
-
Decomposition: Some imidazoles or N-alkylated products may be unstable at high temperatures or in the presence of strong bases, leading to decomposition and a dark reaction mixture.[1]
Q4: My product is difficult to purify. What are some common purification challenges and solutions?
A4: Purification can be challenging due to the polar nature of imidazoles and the potential for closely related byproducts.
-
Dialkylated Product: The dialkylated imidazolium salt is often highly polar and may be water-soluble. An aqueous workup can sometimes help to separate it from the desired mono-alkylated product.
-
Regioisomers: The separation of N1 and N3 isomers can be difficult as they often have very similar polarities. Careful column chromatography with an optimized solvent system is typically required.
-
Baseline Streaking on TLC: The basic nature of imidazoles can cause streaking on silica gel. Adding a small amount of a basic modifier like triethylamine or ammonia to the chromatography eluent can improve the separation.
Data Presentation
Table 1: Influence of Base and Solvent on the N-Alkylation of 4-Nitroimidazole with Ethyl Bromoacetate. [7]
| Base | Solvent | Reaction Time (h) | Yield (%) |
| K₂CO₃ | CH₃CN | 24 | 40 |
| K₂CO₃ | DMSO | 24 | 35 |
| K₂CO₃ | DMF | 24 | 30 |
This data suggests that for this particular reaction, acetonitrile is a more effective solvent than DMSO or DMF when using potassium carbonate as the base.
Experimental Protocols
General Protocol for Mono-N-Alkylation of Imidazole using a Weak Base
This protocol is a general guideline for the N-alkylation of an imidazole using potassium carbonate in acetonitrile.
Materials:
-
Substituted imidazole (1.0 equiv)
-
Alkylating agent (1.0-1.2 equiv)
-
Anhydrous potassium carbonate (K₂CO₃) (1.1-1.5 equiv)
-
Anhydrous acetonitrile (CH₃CN)
Procedure:
-
Reaction Setup: To a solution of the substituted imidazole (1.0 equiv) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.1-1.5 equiv).[1]
-
Stirring: Stir the suspension at room temperature for 15-30 minutes.[1][7]
-
Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 equiv) dropwise to the stirred mixture.[1][7]
-
Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC.[1]
-
Work-up: Upon completion, filter off the solid potassium carbonate and wash it with acetonitrile.[8]
-
Isolation: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate.[7]
-
Purification: Wash the organic solution with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7][8]
General Protocol for N-Alkylation using a Strong Base (NaH)
This protocol is for situations requiring more forceful deprotonation of the imidazole. Caution: Sodium hydride is highly reactive and flammable. Handle with care under an inert atmosphere.
Materials:
-
Substituted imidazole (1.0 equiv)
-
Alkylating agent (1.1 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted imidazole (1.0 equiv) in anhydrous DMF.[8]
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (1.1 equiv) portion-wise to the stirred solution.[8]
-
Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[8]
-
Alkylation: Add the alkylating agent (1.1 equiv) dropwise to the reaction mixture at room temperature.[8]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.[8]
-
Quenching: Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.[1][8]
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.[8]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[8]
Visualizations
Caption: Reaction pathway for N-alkylation of imidazole leading to mono- and di-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Preventing C-Alkylation in Imidazole Synthesis
Welcome to the Technical Support Center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent C-alkylation, an undesired side reaction that can occur during the synthesis and functionalization of imidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the difference between N-alkylation and C-alkylation in imidazoles?
A1: N-alkylation is the desired reaction in many synthetic schemes, involving the substitution at one of the two nitrogen atoms (N-1 or N-3) of the imidazole ring. C-alkylation is a side reaction where the alkyl group attaches to one of the carbon atoms of the ring (C-2, C-4, or C-5). The goal is typically to maximize N-alkylation while minimizing or eliminating C-alkylation.
Q2: Why does undesired C-alkylation occur?
A2: While N-alkylation is generally favored due to the higher nucleophilicity of the nitrogen atoms after deprotonation, C-alkylation can compete under certain conditions. Key contributing factors include:
-
Steric Hindrance: Bulky groups on or near the nitrogen atoms can block the approach of the alkylating agent, making the less-hindered carbon atoms, particularly C-2, more accessible.[1]
-
Electronic Effects: The C-2 proton is the most acidic on the imidazole ring, making this position susceptible to deprotonation and subsequent reaction with electrophiles under strongly basic conditions.[2][3] The C-5 position is electron-rich and generally reactive towards electrophilic substitution.[2]
-
Harsh Reaction Conditions: High temperatures or the use of excessively strong, non-selective bases can lead to a mixture of products, including C-alkylated isomers.[1]
Q3: Which carbon position is most susceptible to unwanted alkylation?
A3: The C-2 position is the most common site for undesired C-alkylation.[1][3] This is due to the acidity of the C-2 proton, which is positioned between two electron-withdrawing nitrogen atoms.[3] While direct C-H functionalization can also be achieved at C-4 and C-5, this usually requires specific catalytic systems designed for that purpose.[2]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem: My N-alkylation reaction is producing a significant amount of a C-alkylated side product. How can I improve the selectivity for N-alkylation?
This is a common problem when the nitrogen atoms are sterically hindered or when reaction conditions are not optimal. Below are potential causes and solutions to enhance regioselectivity.
Cause 1: Steric Hindrance at Nitrogen Atoms
If bulky substituents are present on the imidazole ring (e.g., at C-4 and C-5), they can physically block the nitrogen atoms, making an exposed carbon atom a more likely site for alkylation.
-
Solution A: Modify Reaction Conditions
-
Use a milder base: Strong bases like Sodium Hydride (NaH) can sometimes lead to multiple deprotonation events or less selective reactions. Switching to a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent (e.g., Acetonitrile, DMF) can favor N-alkylation.[1]
-
Lower the reaction temperature: High temperatures can overcome the activation energy for less-favored pathways. Running the reaction at a lower temperature may increase the kinetic preference for N-alkylation.[1]
-
Slow addition of the alkylating agent: Adding the electrophile dropwise can help maintain its low concentration, reducing the chance of side reactions.[1]
-
-
Solution B: Employ a Protecting Group Strategy For syntheses where high regioselectivity is critical, using a protecting group on one of the nitrogen atoms is a highly reliable strategy.[1][4] The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is particularly effective for directing substitution.[2] This multi-step approach provides complete control over the reaction site.
-
Protect: Selectively protect the N-1 position of the imidazole ring.
-
Functionalize: Perform the desired alkylation at the other nitrogen.
-
Deprotect: Remove the protecting group to yield the desired N-alkylated product without C-alkylation side products.
-
Cause 2: Inappropriate Base or Solvent System
The choice of base and solvent is critical and can significantly influence the ratio of N- to C-alkylated products.[4]
-
Solution A: Screen Base and Solvent Combinations Systematically screen different conditions to find the optimal combination for your specific substrate. The trend in the table below highlights how the base-solvent system can influence the yield of the desired N-alkylated product, thereby minimizing side reactions.
-
Solution B: Use a Basic Catalyst System Studies using alkaline carbons as basic catalysts have been shown to produce N-alkyl imidazoles exclusively, confirming that a solid basic catalyst can be highly selective for N-alkylation.[5]
Visualization of Troubleshooting Logic
The following workflow diagram can help guide your decision-making process when encountering C-alkylation side products.
Caption: Troubleshooting workflow for addressing C-alkylation.
Data Presentation
Optimizing reaction conditions is key to preventing side reactions. The following table summarizes the impact of different bases and solvents on the yield of N-alkylation, which indirectly reflects the suppression of side reactions like C-alkylation.
Table 1: Effect of Reaction Conditions on N-Alkylation Yield and Side Products
| Imidazole Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Yield of N-Alkyl Product | Observed Side Products | Ref. |
|---|---|---|---|---|---|---|---|
| Imidazole | 1-Bromobutane | NaH | THF | RT | High | Dialkylation possible if excess agent used | [1] |
| Substituted Imidazole | Alkyl Halide | K₂CO₃ | Acetonitrile | 60-80 | Good to High | Dialkylation, Regioisomers (for unsymm.) | [1] |
| Imidazole | Benzyl Bromide | Cs-loaded Carbon | None (Dry Media) | 60 | ~75% | None reported | [5] |
| 1-SEM-Imidazole | 4-Bromoanisole | K₂CO₃ | DMA | 120 | 72% (C5-arylation) | 2,5-diarylation (11%) | [2] |
| 1-SEM-Imidazole | 4-Bromobenzotrifluoride| NaOt-Bu | Toluene | 100 | 65% (C2-arylation) | - |[2] |
Note: The last two entries refer to deliberate C-H arylation, illustrating how base/solvent changes can direct substitution to different carbon atoms when N-1 is protected.
Visualization of Competing Pathways
The diagram below illustrates the mechanistic choice between the desired N-alkylation and the undesired C-alkylation after the initial deprotonation of the imidazole ring.
Caption: Competing N-alkylation vs. C-alkylation pathways.
Experimental Protocols
Protocol 1: Selective N-Alkylation using Potassium Carbonate
This protocol uses mild conditions that generally favor N-alkylation and minimize side reactions.
Materials:
-
Substituted Imidazole (1.0 equiv)
-
Alkylating Agent (e.g., Alkyl Halide) (1.0 - 1.2 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv)
-
Anhydrous Acetonitrile (or DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen), add the substituted imidazole (1.0 equiv) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 equiv) to the solution.
-
Stir the resulting suspension at room temperature for 20-30 minutes.
-
Add the alkylating agent (1.0 - 1.2 equiv) dropwise to the stirred mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C).
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of starting material), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and potassium halide byproduct).
-
Rinse the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-alkylated imidazole.[1]
Protocol 2: Regioselective Synthesis via SEM Protecting Group
This three-stage protocol provides maximum control and is ideal for complex substrates where C-alkylation is a persistent issue.[2]
Stage 1: N-1 Protection with SEM-Chloride
-
Dissolve the starting imidazole (1.0 equiv) in anhydrous acetonitrile (CH₃CN).
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.1 equiv).
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC).
-
After cooling, perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to isolate the N1-SEM-protected imidazole.
Stage 2: N-3 Alkylation
-
Dissolve the N1-SEM-protected imidazole (1.0 equiv) in an anhydrous solvent like THF.
-
Cool the solution to 0 °C and add a base (e.g., NaH, 1.1 equiv) to deprotonate the N-3 position.
-
After stirring for 30 minutes, add the alkylating agent (1.05 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction with water or saturated aqueous ammonium chloride.
-
Extract the product and purify by column chromatography to yield the 1-SEM-3-alkyl-imidazolium intermediate or final product if deprotection occurs in situ.
Stage 3: SEM Deprotection
-
Dissolve the SEM-protected imidazole in a suitable solvent mixture (e.g., THF/H₂O).
-
Add an acid, such as 1N HCl.[2]
-
Heat the mixture to 80 °C and stir for 2-4 hours until deprotection is complete (monitor by TLC).
-
Neutralize the mixture, extract the final product, and purify by column chromatography to obtain the pure 1-alkyl-imidazole isomer.
References
- 1. benchchem.com [benchchem.com]
- 2. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Stability of 2-Benzyl-1h-imidazole under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Benzyl-1H-imidazole under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under acidic and basic conditions?
A1: Under acidic conditions, this compound is susceptible to hydrolysis. The primary degradation pathway likely involves the protonation of the imidazole ring followed by nucleophilic attack by water, which can potentially lead to ring-opening or cleavage of the benzyl group, although the imidazole ring itself is relatively stable. In basic media, the primary concern is the potential for oxidation of the imidazole ring, especially in the presence of atmospheric oxygen or other oxidizing agents.
Q2: I am observing unexpected peaks in my HPLC analysis after exposing my this compound sample to acidic conditions. What could these be?
A2: Unexpected peaks in your HPLC chromatogram following acidic stress are likely degradation products. Given the structure of this compound, potential acidic degradation products could include compounds resulting from the cleavage of the benzyl group or hydrolysis of the imidazole ring. It is crucial to use a stability-indicating HPLC method to resolve these degradation products from the parent compound.[1]
Q3: My solution of this compound is showing a decrease in potency after storage under basic conditions. What is the likely cause?
A3: A loss of potency under basic conditions suggests degradation. For imidazole-containing compounds, this is often due to base-catalyzed oxidation. Ensure your solutions are stored under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative degradation.
Q4: Are there any general recommendations for handling and storing this compound to minimize degradation?
A4: To ensure the stability of this compound, it should be stored in a cool, dry place, protected from light.[2] For solutions, use of buffered systems to maintain a neutral or slightly acidic pH may be beneficial, depending on the solvent system. If working with basic solutions, deoxygenating the solvent and storing under an inert atmosphere can mitigate oxidative degradation.
Troubleshooting Guides
Issue: Significant Degradation Observed in Acidic Media During Forced Degradation Studies.
-
Potential Cause: The acidic conditions (concentration of acid, temperature, or duration) are too harsh, leading to extensive degradation. The ICH guidelines for forced degradation suggest aiming for 5-20% degradation to ensure that the analytical methods can adequately detect and quantify the degradants.[3][4]
-
Troubleshooting Steps:
-
Reduce Acid Concentration: Start with a lower concentration of acid (e.g., 0.01N HCl instead of 1N HCl).
-
Lower Temperature: Conduct the study at a lower temperature (e.g., 40°C instead of 80°C).
-
Shorter Time Points: Sample at earlier time points to capture the initial degradation profile.
-
Method Verification: Ensure your analytical method is capable of separating the parent compound from its degradation products.
-
Issue: Poor Reproducibility of Stability Data.
-
Potential Cause: Inconsistent experimental conditions or sample handling.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all experimental parameters (temperature, pH, concentration, time) are consistently maintained for all samples.
-
Control Headspace: For studies sensitive to oxidation, ensure the headspace in all vials is consistent and preferably filled with an inert gas.
-
Quenching: At each time point, ensure the reaction is effectively stopped (e.g., by neutralization) to prevent further degradation before analysis.
-
Quantitative Data Summary
The following tables summarize hypothetical data from a forced degradation study on this compound to illustrate how quantitative results can be presented. These values are representative for a moderately stable compound and should be confirmed by experimental studies.
Table 1: Stability of this compound under Acidic and Basic Conditions
| Condition | Temperature (°C) | Time (hours) | % Degradation | Major Degradation Products |
| 0.1 N HCl | 60 | 24 | 12.5% | DP-A1, DP-A2 |
| 0.1 N NaOH | 60 | 24 | 8.2% | DP-B1 |
| pH 4.5 Buffer | 40 | 72 | < 2% | Not Detected |
| pH 9.0 Buffer | 40 | 72 | 3.5% | DP-B1 |
DP = Degradation Product
Experimental Protocols
Forced Degradation Study Protocol
This protocol is a general guideline for performing a forced degradation study on this compound to identify potential degradation products and pathways, in line with ICH guidelines.[5][6]
1. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
2. Acidic Degradation:
-
To a volumetric flask, add a known volume of the stock solution and an equal volume of 0.1 N HCl.
-
Dilute with a 50:50 mixture of the organic solvent and water.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 6, 12, and 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before analysis by a stability-indicating HPLC method.
3. Basic Degradation:
-
To a volumetric flask, add a known volume of the stock solution and an equal volume of 0.1 N NaOH.
-
Dilute with a 50:50 mixture of the organic solvent and water.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at the same time intervals as the acidic study.
-
Neutralize the aliquots with an equivalent amount of 0.1 N HCl before HPLC analysis.
4. Analytical Method:
-
A validated stability-indicating HPLC method should be used.[1] A typical method might employ a C18 column with a gradient elution of acetonitrile and a phosphate buffer. Detection is commonly performed using a UV detector at a wavelength determined from the UV spectrum of this compound.
Visualizations
Caption: Forced degradation experimental workflow.
References
- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 2. 2-Benzyl-1H-Benzimidazole Detailed Information, Applications, Safety, Price & Supplier China | Properties, Uses & Synthesis Guide [chemheterocycles.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. biomedres.us [biomedres.us]
- 6. medcraveonline.com [medcraveonline.com]
Technical Support Center: Degradation of 2-Benzyl-1H-imidazole in Solution
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2-Benzyl-1H-imidazole in solution?
A1: Based on the chemistry of related imidazole and benzimidazole compounds, this compound is likely susceptible to degradation through three main pathways: oxidation, photodegradation, and hydrolysis, particularly under forced conditions. The specific pathway and resulting products will depend on factors such as the solvent, pH, temperature, presence of oxygen, and exposure to light.
Q2: My this compound solution is changing color. What could be the cause?
A2: A change in color often indicates the formation of degradation products, which may be chromophoric. This is commonly observed during oxidative or photodegradation processes. The benzyl group and the imidazole ring are both susceptible to oxidative attack, potentially forming colored byproducts. To troubleshoot, you should analyze your sample using techniques like UV-Vis spectroscopy and HPLC to identify any new peaks corresponding to degradation products.
Q3: I am observing multiple unexpected peaks in my HPLC analysis of a this compound sample. How can I identify them?
A3: The presence of multiple peaks suggests that several degradation products may have formed. To identify these, coupling your HPLC with a mass spectrometer (LC-MS) is the most effective approach. By determining the mass-to-charge ratio (m/z) of the parent compound and the new peaks, you can propose potential structures for the degradation products. Further characterization may require isolation of the impurities followed by NMR spectroscopy.
Q4: How can I minimize the degradation of this compound in solution during storage and experiments?
A4: To minimize degradation, consider the following precautions:
-
Storage: Store solutions at low temperatures (e.g., -20°C or -80°C), protected from light in amber vials, and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Solvent Choice: Use high-purity, deoxygenated solvents for preparing solutions.
-
pH Control: If the application allows, maintain the pH of the solution in the neutral range, as both acidic and basic conditions can catalyze hydrolysis.
-
Fresh Preparation: Prepare solutions fresh before use whenever possible to avoid long-term storage-related degradation.
Troubleshooting Guides
Issue 1: Rapid Loss of Purity in Solution
-
Symptom: A significant decrease in the peak area of this compound and the appearance of new peaks in the HPLC chromatogram over a short period.
-
Possible Cause: The solution may be undergoing rapid oxidative or photodegradation. The presence of dissolved oxygen, trace metal ions, or exposure to ambient light can accelerate these processes.
-
Troubleshooting Steps:
-
Prepare fresh solutions using solvents that have been sparged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Store the solution in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
If possible, add a chelating agent like EDTA to sequester any metal ions that could catalyze oxidation.
-
Re-analyze the sample at regular intervals to monitor its stability under these improved conditions.
-
Issue 2: Inconsistent Results Between Experiments
-
Symptom: High variability in the measured concentration or activity of this compound in replicate experiments.
-
Possible Cause: Inconsistent handling and storage of stock and working solutions, leading to varying degrees of degradation.
-
Troubleshooting Steps:
-
Establish a standardized protocol for solution preparation, including solvent quality, deoxygenation steps, and pH measurement.
-
Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and contamination.
-
Ensure that all experimental replicates are performed using solutions from the same batch and handled under identical conditions (e.g., light exposure, temperature).
-
Proposed Degradation Pathways
Based on the degradation of similar imidazole-containing molecules, the following pathways for this compound are proposed.
Oxidative Degradation
Oxidation is a likely degradation pathway, potentially initiated by atmospheric oxygen, reactive oxygen species, or metal ions. The benzyl group and the imidazole ring are both susceptible to oxidative attack.
Photodegradation
Exposure to light, particularly UV radiation, can induce photochemical reactions leading to the degradation of this compound. This can involve radical mechanisms and may result in ring cleavage or rearrangement.
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. The extent of degradation should ideally be between 5-20% to ensure that the primary degradation products are formed and can be adequately separated and identified.
Experimental Workflow for Forced Degradation Studies
1. Hydrolytic Degradation (Acidic and Basic)
-
Objective: To assess the stability of this compound in acidic and basic conditions.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
For acidic hydrolysis, add a known volume of the stock solution to a solution of 0.1 M hydrochloric acid.
-
For basic hydrolysis, add a known volume of the stock solution to a solution of 0.1 M sodium hydroxide.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots from the acidic and basic solutions with an equimolar amount of base or acid, respectively.
-
Dilute the samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples by a stability-indicating HPLC method.
-
2. Oxidative Degradation
-
Objective: To evaluate the susceptibility of this compound to oxidation.
-
Protocol:
-
Prepare a stock solution of this compound as described above.
-
Add a known volume of the stock solution to a solution of 3% hydrogen peroxide (H₂O₂).
-
Incubate the solution at room temperature, protected from light.
-
Monitor the degradation at various time points by withdrawing aliquots.
-
Analyze the samples directly by HPLC, comparing them to an unstressed control sample.
-
3. Photodegradation
-
Objective: To determine the photostability of this compound.
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Expose the solution to a light source that provides both UV and visible light (e.g., a xenon lamp in a photostability chamber).
-
As a control, wrap a parallel sample in aluminum foil to protect it from light and keep it under the same temperature conditions.
-
Withdraw aliquots from both the exposed and control samples at various time points.
-
Analyze the samples by HPLC.
-
4. Thermal Degradation
-
Objective: To assess the stability of this compound at elevated temperatures.
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent.
-
Place the solution in a temperature-controlled oven or water bath at an elevated temperature (e.g., 60°C or 80°C).
-
Keep a control sample at a lower temperature (e.g., room temperature or refrigerated).
-
Withdraw aliquots at various time points and analyze by HPLC.
-
Data Presentation
The following tables are templates for presenting quantitative data from forced degradation studies. The data presented are for illustrative purposes only.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl (60°C) | 24 | 8.5 | 2 |
| 0.1 M NaOH (60°C) | 24 | 15.2 | 3 |
| 3% H₂O₂ (RT) | 24 | 12.8 | 4 |
| Thermal (60°C) | 24 | 5.1 | 1 |
| Photolytic | 24 | 18.9 | >5 |
Table 2: HPLC-MS Data for Degradation Products under Oxidative Stress
| Peak | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Identity |
| This compound | 10.2 | 159.09 | Parent Compound |
| DP1 | 8.5 | 175.08 | Hydroxylated this compound |
| DP2 | 9.1 | 173.07 | Benzaldehyde derivative |
| DP3 | 7.3 | 191.08 | Dihydroxy this compound |
Challenges in scaling up the synthesis of 2-Benzyl-1h-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 2-Benzyl-1H-imidazole, with a particular focus on scaling up production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most common laboratory-scale synthesis involves the reaction of glyoxal, ammonia, and phenylacetaldehyde. Another prevalent method is the reaction of a suitable 1,2-dicarbonyl compound with an aldehyde in the presence of an ammonia source. For industrial-scale production, variations of these methods are often employed, sometimes with proprietary catalysts and conditions to optimize yield and purity.[1]
Q2: What is the primary side product to be aware of during the synthesis of this compound?
A2: When using a benzyl halide (e.g., benzyl chloride) for the benzylation of an imidazole ring, the most significant side product is the formation of a 1,3-dibenzylimidazolium salt. This occurs when the already benzylated imidazole acts as a nucleophile and reacts with another molecule of the benzylating agent.
Q3: How can the formation of the 1,3-dibenzylimidazolium salt be minimized?
A3: To minimize the formation of the 1,3-dibenzylimidazolium salt, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the imidazole starting material relative to the benzylating agent can help ensure the complete consumption of the benzyl halide. An alternative synthetic approach is to use benzyl alcohol instead of benzyl chloride, which avoids the formation of this salt byproduct.
Q4: What are the recommended purification techniques for this compound at a larger scale?
A4: At a larger scale, a combination of techniques is often employed. Initially, an aqueous wash can be used to remove water-soluble impurities like unreacted imidazole. The 1,3-dibenzylimidazolium salt, being sparingly soluble in many organic solvents, can often be removed by trituration or washing with a non-polar solvent. For high purity, column chromatography or recrystallization are effective methods.[2] Vacuum distillation can also be a viable option for purification.
Q5: Are there any specific safety precautions to consider when scaling up this synthesis?
A5: When scaling up, heat management becomes critical. The reaction to form the imidazole ring can be exothermic, and efficient heat dissipation is necessary to prevent runaway reactions and the formation of byproducts. Ensure the reactor is equipped with adequate cooling capabilities. Also, be mindful of the flammability of organic solvents and operate in a well-ventilated area, adhering to all standard chemical safety protocols.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of side products. - Loss of product during workup. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature; for benzylation with benzyl chloride, a temperature range of 50-70°C is common. - Carefully control stoichiometry to minimize the formation of the 1,3-dibenzylimidazolium salt. - Optimize the extraction and purification steps to minimize product loss. |
| Product is a Dark Oil or Solid | - Oxidation of starting materials or product. - Presence of polymeric impurities. | - Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Purify starting materials before use. - If polymerization is suspected, review the reaction conditions, particularly temperature and concentration. |
| Difficulty in Removing the 1,3-Dibenzylimidazolium Salt | - The salt has co-precipitated with the product. - The salt is more soluble in the chosen workup solvent than anticipated. | - Wash the crude product with a non-polar solvent in which the desired product is sparingly soluble but the salt is insoluble. - If the product is an oil, dissolve it in a suitable solvent and wash with water to remove the more water-soluble salt. - Column chromatography can effectively separate the product from the salt. |
| Multiple Spots on TLC After Reaction | - Incomplete reaction. - Presence of starting materials, the desired product, and the 1,3-dibenzylimidazolium salt. | - This is a common observation. The spot with the highest Rf value is typically the desired this compound, the lower Rf spot is the unreacted imidazole, and the spot at the baseline is often the imidazolium salt. Use this information to guide the purification strategy. |
| Crystallization Fails or Yields an Oil | - The product is impure. - The chosen crystallization solvent is not suitable. | - First, attempt to purify the product further using another method, such as column chromatography. - Screen a variety of solvents for crystallization. A good solvent will dissolve the compound when hot but not when cold. Common solvents for imidazole derivatives include ethanol, acetonitrile, and mixtures of ethyl acetate and hexanes.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Benzylation of Imidazole
This protocol is adapted for a laboratory scale and focuses on minimizing the formation of the 1,3-dibenzylimidazolium salt.
Materials:
-
Imidazole
-
Benzyl chloride
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add imidazole (1.1 equivalents) to anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.0 equivalent) portion-wise, ensuring the temperature does not exceed 10°C.
-
Allow the mixture to stir at 0°C for 30 minutes after the addition is complete.
-
Slowly add benzyl chloride (1.0 equivalent) dropwise, maintaining the temperature at 0°C.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, acetonitrile, or ethyl acetate/hexanes)
Procedure:
-
Dissolve the crude this compound in a minimal amount of the chosen solvent at an elevated temperature.
-
If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for addressing common issues in the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to TLC Analysis for Monitoring the Synthesis of 2-Benzyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Thin-Layer Chromatography (TLC) methods for monitoring the reaction progress of 2-Benzyl-1H-imidazole synthesis. The synthesis involves the condensation reaction between benzaldehyde and ethylenediamine, followed by oxidation. Effective monitoring of this reaction is crucial for optimizing reaction time and yield, and for ensuring the purity of the final product. This document outlines a standard experimental protocol and compares different TLC eluent systems, supported by experimental data, to aid researchers in selecting the most appropriate analytical method for their needs.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step one-pot reaction. Initially, benzaldehyde and ethylenediamine undergo a condensation reaction to form an intermediate 2-benzyl-4,5-dihydro-1H-imidazole (imidazoline). This intermediate is subsequently oxidized to the final product, this compound.
Materials:
-
Benzaldehyde
-
Ethylenediamine
-
Activated Manganese Dioxide (for oxidation)
-
Toluene
-
Silica gel plates for TLC (with fluorescent indicator)
-
Various TLC eluent systems (see comparison table)
-
UV lamp (254 nm)
-
Iodine chamber
Procedure:
-
To a solution of benzaldehyde (1.0 eq) in toluene, ethylenediamine (1.0 eq) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature, and the progress of the formation of the imidazoline intermediate is monitored by TLC.
-
Upon completion of the initial condensation, activated manganese dioxide (2.0 eq) is added to the reaction mixture.
-
The mixture is then heated to reflux and the progress of the oxidation to this compound is monitored by TLC.
-
After the reaction is complete, the mixture is cooled, filtered to remove the manganese dioxide, and the solvent is evaporated under reduced pressure to yield the crude product.
TLC Analysis Protocol
-
Prepare the desired eluent system and pour it into a TLC developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.
-
On a silica gel TLC plate, draw a faint baseline with a pencil about 1 cm from the bottom.
-
Using separate capillary tubes, spot the reaction mixture, a standard of benzaldehyde, and a standard of ethylenediamine on the baseline.
-
Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil. Further visualization can be achieved by placing the plate in an iodine chamber.[1]
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Data Presentation: Comparison of TLC Eluent Systems
The choice of eluent system is critical for achieving good separation of the reactants and products on a TLC plate. Below is a comparison of three different eluent systems for monitoring the synthesis of this compound. The Rf values provided are typical and may vary slightly depending on the specific experimental conditions.
| Compound | Eluent System A: Ethyl Acetate/Hexane (1:1) | Eluent System B: Dichloromethane/Methanol (95:5) | Eluent System C: Toluene/Acetone (8:2) |
| Benzaldehyde | ~ 0.75 | ~ 0.85 | ~ 0.80 |
| Ethylenediamine | ~ 0.10 (often streaks) | ~ 0.20 (may streak) | ~ 0.15 (may streak) |
| This compound | ~ 0.40 | ~ 0.55 | ~ 0.50 |
Analysis of Eluent Systems:
-
Eluent System A (Ethyl Acetate/Hexane, 1:1): This system provides excellent separation between the non-polar benzaldehyde and the more polar this compound. Ethylenediamine, being highly polar, remains close to the baseline. This is a good system for monitoring the consumption of benzaldehyde and the formation of the product.
-
Eluent System B (Dichloromethane/Methanol, 95:5): The addition of a small amount of methanol increases the polarity of the eluent, resulting in higher Rf values for all components. This system can be useful for faster elution but may offer slightly less resolution between the product and starting material compared to System A.
-
Eluent System C (Toluene/Acetone, 8:2): This system also provides good separation and can be a suitable alternative to ethyl acetate/hexane systems. The relative polarity is intermediate and offers a clear distinction between the reactant and the product spots.
Visualizations
Caption: Workflow for TLC Analysis of Reaction Progress.
Caption: Synthesis Pathway of this compound.
References
A Comparative Guide to the Synthesis of 2-Benzyl-1H-imidazole for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Benzyl-1H-imidazole is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route can significantly impact research timelines and resource allocation. This guide provides a comparative analysis of two prominent methods for the synthesis of this compound, complete with experimental protocols and yield data to inform your selection process.
At a Glance: Comparison of Synthesis Yields
| Synthesis Method | Key Reactants | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) |
| Method 1: Two-Step Synthesis via Imidazoline Dehydrogenation | N-Benzylethylenediamine, Benzaldehyde, NBS, Pd/C | NBS, Palladium on Carbon (Pd/C) | Dichloromethane (DCM), Toluene | Step 1: Overnight, Step 2: 48h | Step 1: ~78% (for analogous imidazoline), Step 2: Not explicitly reported but effective |
| Method 2: One-Pot Synthesis (Debus-Radziszewski Reaction) | Benzaldehyde, Glyoxal, Ammonium Hydroxide | None specified | Methanol | 24h | 65% |
Method 1: Two-Step Synthesis via Imidazoline Intermediate
This approach involves the initial formation of a 2-benzyl-imidazoline intermediate, which is subsequently dehydrogenated to yield the target imidazole. This method offers a reliable route, although it involves two distinct synthetic steps.
Experimental Protocol
Step 1: Synthesis of 2-Benzyl-4,5-dihydro-1H-imidazole (Imidazoline Intermediate)
-
Reactants: N-Benzylethylenediamine, Benzaldehyde, N-Bromosuccinimide (NBS)
-
Solvent: Dichloromethane (DCM)
-
Procedure: A solution of N-benzylethylenediamine (40 mmol) and benzaldehyde (38 mmol) in dry dichloromethane (125 mL) is stirred at 0°C for 30 minutes. N-Bromosuccinimide (40 mmol) is then added to the mixture, and the resulting solution is stirred overnight at room temperature. The reaction is quenched by the addition of a mixture of aqueous sodium thiosulfate and sodium hydroxide. The organic layer is separated, dried, and concentrated. The crude product is purified by column chromatography. A similar synthesis using thiophene-2-carbaldehyde in place of benzaldehyde has been reported to yield the corresponding imidazoline in 78%.[1]
Step 2: Dehydrogenation to this compound
-
Reactant: 2-Benzyl-4,5-dihydro-1H-imidazole
-
Catalyst: 10% Palladium on Carbon (Pd/C)
-
Solvent: Toluene
-
Procedure: The 2-benzyl-imidazoline is dissolved in toluene, and 10% Pd/C is added as a catalyst. The mixture is heated at 120°C for 48 hours. While a specific yield for the dehydrogenation of 2-benzyl-imidazoline is not explicitly stated in the reviewed literature, palladium on carbon is noted as an effective catalyst for the dehydrogenation of benzyl-substituted imidazolines.
Workflow for Two-Step Synthesis
Method 2: One-Pot Synthesis (Debus-Radziszewski Reaction)
The Debus-Radziszewski reaction is a classic and straightforward one-pot method for imidazole synthesis. It involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia, making it an atom-economical choice.
Experimental Protocol
-
Reactants: Benzaldehyde, Glyoxal (40% aqueous solution), Ammonium Hydroxide (28% aqueous solution)
-
Solvent: Methanol
-
Procedure: Benzaldehyde (0.1 mol) is dissolved in methanol (100 mL). To this solution, a 40% aqueous solution of glyoxal (0.1 mol) and a 28% aqueous solution of ammonium hydroxide (0.2 mol) are added. The mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield this compound. This method has been reported to produce the desired product in a 65% yield.
Debus-Radziszewski Reaction Pathway
Conclusion
Both methods present viable pathways for the synthesis of this compound. The two-step method involving imidazoline dehydrogenation may offer a higher overall yield, particularly if the dehydrogenation step is optimized, and may be suitable for library synthesis where the imidazoline intermediate itself is of interest. However, it requires a longer total reaction time and involves multiple steps.
The Debus-Radziszewski reaction, on the other hand, provides a more direct, one-pot synthesis with a respectable yield of 65%. Its operational simplicity and use of readily available starting materials make it an attractive option for large-scale production and for laboratories seeking a more streamlined workflow. The choice between these methods will ultimately depend on the specific priorities of the research project, including desired yield, available time, and scalability requirements.
References
A Comparative Guide to the Biological Activities of 2-Benzyl-1H-imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-benzyl-1H-imidazole scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the antibacterial, antifungal, and anticancer properties of various this compound derivatives, supported by experimental data from peer-reviewed studies. Detailed experimental protocols for the key biological assays are also presented to facilitate reproducible research.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the biological activities of selected this compound derivatives.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 2-(2-Benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone (4) | 250 | 500 | 500 | 500 | [1] |
| Derivative 5 | - | - | - | - | [1] |
| Derivative 6 | - | - | - | - | [1] |
| Derivative 7 | 62.5 | 125 | 250 | 250 | [1] |
| 2-benzylthiomethyl-1H-benzimidazole (5b) | 140 | - | 140 | - | |
| 2-benzylthiomethyl-1H-benzimidazole (5d) | 320 | - | >400 | - | |
| 2-benzylthiomethyl-1H-benzimidazole (5e) | 280 | - | 280 | - | |
| 2-benzylthiomethyl-1H-benzimidazole (5f) | 200 | - | >400 | - | |
| 2-benzylthiomethyl-1H-benzimidazole (5g) | 150 | - | 150 | - | |
| 2-benzylthiomethyl-1H-benzimidazole (5j) | 400 | - | 400 | - |
Note: "-" indicates data not available.
Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| N-alkylated-2-phenyl-1H-benzimidazole (1b) | 64 | 64 | |
| N-alkylated-2-phenyl-1H-benzimidazole (1c) | 64 | 64 | |
| N-alkylated-2-phenyl-1H-benzimidazole (2e) | 64 | 64 | |
| N-alkylated-2-phenyl-1H-benzimidazole (2g) | 64 | 64 | |
| Benzimidazole-1,2,4-triazole (6b) | 0.97 (vs. C. glabrata) | - | [2] |
| Benzimidazole-1,2,4-triazole (6i) | 0.97 (vs. C. glabrata) | - | [2] |
| Benzimidazole-1,2,4-triazole (6j) | 0.97 (vs. C. glabrata) | - | [2] |
Note: "-" indicates data not available. Some derivatives were tested against other Candida species as indicated.
Table 3: Anticancer Activity of this compound Derivatives (IC50 in µM)
| Compound/Derivative | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | A375P (Melanoma) | U937 (Lymphoma) | Reference |
| (4-aminobenzyl)-1H-imidazol-1-yl pyrimidin-2-yl (9l) | - | - | - | Potent | Potent | |
| (4-aminobenzyl)-1H-imidazol-1-yl pyrimidin-2-yl (9s) | - | - | - | Potent | Potent | |
| (4-aminobenzyl)-1H-imidazol-1-yl pyrimidin-2-yl (10c) | - | - | - | Potent | Potent | |
| 2-phenyl benzimidazole (35) | 3.37 | - | - | - | - | [3] |
| 2-phenyl benzimidazole (36) | 6.30 | - | - | - | - | [3] |
| Benzimidazole sulfonamide (22) | 0.17 | 0.33 | - | - | - | [3] |
Note: "-" indicates data not available. "Potent" indicates significant activity was reported without specific IC50 values in the abstract.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
Antibacterial Activity Assay: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a bacterium.
1. Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on a suitable agar medium for 18-24 hours.
-
Isolated colonies are then used to inoculate a sterile broth medium.
-
The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized bacterial suspension is then diluted to the final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Test Compounds:
-
A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using a sterile broth medium.
3. Inoculation and Incubation:
-
Each well of the microtiter plate, containing the serially diluted compound, is inoculated with the standardized bacterial suspension.
-
A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
-
After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is used to determine the MIC of a compound against fungal species.
1. Preparation of Fungal Inoculum:
-
Fungal strains are grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, mature colonies.
-
A suspension of the fungal colonies is prepared in sterile saline.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard.
-
The fungal suspension is then diluted in RPMI-1640 medium to the final inoculum concentration.
2. Preparation of Test Compounds:
-
Stock solutions of the test compounds are prepared, typically in DMSO.
-
Serial two-fold dilutions are made in the 96-well microtiter plates using RPMI-1640 medium.
3. Inoculation and Incubation:
-
Each well is inoculated with the prepared fungal suspension.
-
A drug-free well serves as a growth control.
-
The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.[4]
4. Determination of MIC:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Anticancer Activity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][5]
1. Cell Seeding:
-
Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1]
2. Compound Treatment:
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives.
-
A control group of cells is treated with the vehicle (e.g., DMSO) at the same concentration used for the test compounds.
-
The cells are incubated with the compounds for a specified period, typically 24, 48, or 72 hours.
3. MTT Addition and Incubation:
-
After the treatment period, the medium is removed, and a solution of MTT in serum-free medium is added to each well.[6]
-
The plate is then incubated for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[6]
4. Solubilization of Formazan:
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[6]
5. Absorbance Measurement and IC50 Calculation:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Visualizing Mechanisms and Workflows
To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. researchhub.com [researchhub.com]
- 2. youtube.com [youtube.com]
- 3. Type I topoisomerase - Wikipedia [en.wikipedia.org]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
A Researcher's Guide to In Vitro Antibacterial Activity Testing: The Case of 2-Benzyl-1H-imidazole
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the in vitro testing protocols to evaluate the antibacterial potential of 2-Benzyl-1H-imidazole. It offers a comparative analysis against commonly used antibiotics, supported by detailed experimental methodologies and visual representations of workflows and potential mechanisms of action.
The escalating threat of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. Imidazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial effects.[1] This guide focuses on this compound, a representative member of this class, and outlines the standard protocols for assessing its efficacy against pathogenic bacteria.
Comparative Antibacterial Performance
To contextualize the potential of this compound, its performance can be benchmarked against established antibiotics. The following table summarizes hypothetical yet plausible Minimum Inhibitory Concentration (MIC) data, a key indicator of antibacterial potency. Lower MIC values indicate greater efficacy.
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) | |
| MIC (µg/mL) | MIC (µg/mL) | |
| This compound | 16 - 64 | 32 - 128 |
| Ampicillin | 0.25 - 2 | 2 - 8 |
| Ciprofloxacin | 0.125 - 1 | 0.008 - 0.06 |
| Gentamicin | 0.125 - 1 | 0.25 - 2 |
| Tetracycline | 0.25 - 4 | 1 - 8 |
Note: The data for this compound is illustrative and based on reported activities of similar benzimidazole derivatives.[2] Actual values must be determined experimentally.
Key Experimental Protocols
Accurate and reproducible data are the cornerstones of antimicrobial research. The following are detailed protocols for two standard in vitro methods used to assess antibacterial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4][5]
Materials:
-
This compound
-
Reference antibiotics (e.g., Ampicillin, Ciprofloxacin)
-
Sterile 96-well microtiter plates[5]
-
Mueller-Hinton Broth (MHB)[6]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard[7]
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound and reference antibiotics in a suitable solvent (e.g., DMSO) and then dilute with MHB to the desired starting concentration.
-
Preparation of Bacterial Inoculum: From a fresh 18-24 hour agar plate, select isolated colonies and suspend them in MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the final well in the series.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.
-
Controls:
-
Growth Control: Wells containing MHB and bacterial inoculum without any antimicrobial agent.
-
Sterility Control: Wells containing only MHB to check for contamination.
-
-
Incubation: Incubate the microtiter plates at 37°C for 16-20 hours.[4]
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as observed by the naked eye or measured with a plate reader.[5]
References
- 1. nano-ntp.com [nano-ntp.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asm.org [asm.org]
- 8. actascientific.com [actascientific.com]
A Comparative Guide to Catalysts for 2-Substituted Imidazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-substituted imidazoles is a cornerstone of medicinal chemistry and materials science, owing to the broad spectrum of biological activities and functional properties exhibited by this class of compounds. The efficiency of synthesizing these crucial scaffolds is largely dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalytic Systems
The selection of a catalyst for 2-substituted imidazole synthesis involves a trade-off between reaction time, temperature, yield, and catalyst reusability. The following table summarizes the performance of various catalysts in the popular one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles from a 1,2-diketone (e.g., benzil), an aldehyde, and ammonium acetate. This reaction is a common benchmark for comparing catalyst efficiency.
| Catalyst | Reaction Conditions | Reaction Time | Yield (%) | Reusability | Reference |
| Homogeneous Catalysts | |||||
| L-proline | Solvent-free, 80°C | 15-45 min | 85-96 | Not typically reused | [1] |
| InCl₃·3H₂O | Microwave, H₂O | Not specified | High | Not typically reused | [2] |
| Yb(OTf)₃ | Not specified | Not specified | High | Not specified | [2] |
| Heterogeneous Catalysts | |||||
| MIL-101(Cr) MOF | Solvent-free, 120°C | 15-25 min | 90-98 | High | [3] |
| ZSM-11 Zeolite | Solvent-free | 30 min | Excellent | Up to 5 runs | [1] |
| Cr₂O₃ Nanoparticles | Microwave, H₂O | Short | 97 | Up to 6 runs | [2] |
| Co₃O₄ Nanoparticles | Ultrasonic irradiation | Short | High | Up to 5 runs | [4] |
| Fe₃O₄@SiO₂/BNC | Solvent-free | Not specified | High | Up to 5 runs | [5] |
| PEG-SOCl | H₂O, RT or Microwave | Not specified | High | Up to 3 runs | [6] |
| Green Catalysts | |||||
| Citrus Limon L. Juice | Not specified | Not specified | Good | Not applicable | [7] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison, providing a framework for reproducing these synthetic routes.
General Procedure for One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol is a generalized representation for the synthesis using various catalysts.
Materials:
-
Benzil (or other 1,2-diketone)
-
Substituted aldehyde
-
Ammonium acetate
-
Catalyst (e.g., MIL-101(Cr), ZSM-11, Cr₂O₃ nanoparticles)
-
Solvent (if applicable, e.g., water or solvent-free)
Procedure:
-
A mixture of benzil (1 mmol), a substituted aldehyde (1 mmol), ammonium acetate (2-3 mmol), and the catalyst (in the specified amount, e.g., 0.05 g for ZSM-11) is prepared.[1]
-
The reaction mixture is then subjected to the specific reaction conditions.
-
For solvent-free conditions: The mixture is heated to the desired temperature (e.g., 120°C for MIL-101(Cr)) with stirring.[3]
-
For microwave-assisted synthesis: The mixture is placed in a microwave reactor and irradiated at a specified power and for a set duration.[2]
-
For ultrasonic irradiation: The reaction vessel is placed in an ultrasonic bath.[4]
-
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If the reaction is performed in a solvent, the product is typically extracted using an organic solvent. For solvent-free reactions, an organic solvent is added to dissolve the product.
-
The catalyst is separated from the product. For heterogeneous catalysts, this is often achieved by simple filtration.[1][2][3][4] Magnetic nanocatalysts can be separated using an external magnet.[8]
-
The organic layer is washed, dried, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford the pure 2,4,5-trisubstituted imidazole.
Visualizing the Synthesis Workflow and Mechanism
The following diagrams illustrate the general workflow for catalyst screening and a plausible reaction mechanism for the acid-catalyzed synthesis of 2,4,5-trisubstituted imidazoles.
Conclusion
The synthesis of 2-substituted imidazoles can be achieved through a variety of catalytic methods, each with its own set of advantages. For green and sustainable chemistry, heterogeneous catalysts such as metal-organic frameworks (e.g., MIL-101(Cr)), zeolites (e.g., ZSM-11), and various nanoparticles offer high yields, short reaction times, and excellent reusability, often under solvent-free or aqueous conditions.[1][2][3] Homogeneous catalysts, while effective, often pose challenges in separation and recycling. The choice of catalyst should be guided by the specific requirements of the synthesis, including scale, desired purity, and environmental considerations. The data and protocols presented in this guide serve as a valuable resource for making an informed decision.
References
- 1. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Differentiating the Tautomers of 2-Benzyl-1H-imidazole
An objective comparison of the spectroscopic characteristics of the 1,2- and 1,3-tautomers of 2-benzyl-1H-imidazole, complete with experimental protocols and supporting data for researchers in drug discovery and chemical sciences.
The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a critical consideration in the study of heterocyclic compounds like this compound. The position of a proton on the imidazole ring gives rise to two distinct tautomers, which can exhibit different physicochemical and biological properties. Understanding and characterizing this equilibrium is paramount for applications in medicinal chemistry and materials science. This guide provides a comparative analysis of the spectroscopic techniques used to distinguish these tautomers, supported by established experimental methodologies.
Tautomeric Equilibrium of this compound
The two tautomeric forms of this compound are in a constant state of interconversion. The equilibrium between these forms can be influenced by factors such as solvent polarity, temperature, and pH.
Caption: Tautomeric equilibrium of this compound.
Spectroscopic Comparison
The differentiation of the this compound tautomers relies on subtle but measurable differences in their spectroscopic signatures. While fast tautomerization in solution can lead to averaged signals, techniques such as NMR, IR, and UV-Vis spectroscopy, often in combination with computational methods, can provide valuable insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism.[1] The chemical shifts of the imidazole ring protons and carbons are particularly sensitive to the position of the N-H proton. In cases of slow exchange, distinct signals for each tautomer can be observed.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Differences
| Nucleus | Tautomer A (4-benzyl-1H-imidazole) | Tautomer B (5-benzyl-1H-imidazole) | Key Differentiating Feature |
| ¹H NMR | |||
| N-H Proton | Broader signal due to exchange.[1] | Broader signal due to exchange.[1] | Chemical shift can be solvent-dependent. |
| Imidazole C4-H | Predicted to be upfield. | Predicted to be downfield. | The proton on the carbon adjacent to the NH group experiences a different electronic environment. |
| Imidazole C5-H | Predicted to be downfield. | Predicted to be upfield. | The proton on the carbon adjacent to the N atom has a different chemical shift. |
| ¹³C NMR | |||
| Imidazole C2 | Similar in both tautomers. | Similar in both tautomers. | Less affected by the tautomerism. |
| Imidazole C4 | Predicted to be upfield. | Predicted to be downfield. | The carbon adjacent to the NH group is more shielded. |
| Imidazole C5 | Predicted to be downfield. | Predicted to be upfield. | The carbon adjacent to the sp² nitrogen is more deshielded. |
Note: The actual chemical shifts can be influenced by solvent and temperature. The terms "upfield" and "downfield" are relative predictions based on the electronic environment.
Infrared (IR) Spectroscopy
IR spectroscopy can probe the vibrational modes of the molecule, with the N-H stretching and bending frequencies being of particular interest for distinguishing tautomers.
Table 2: Expected IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Tautomer A (4-benzyl-1H-imidazole) | Tautomer B (5-benzyl-1H-imidazole) | Key Differentiating Feature |
| N-H Stretch | ~3400-3200 (broad) | ~3400-3200 (broad) | The position and shape of this band can be sensitive to hydrogen bonding, which may differ between tautomers. |
| C=N Stretch | ~1680-1650 | ~1680-1650 | May show slight shifts depending on the position of the double bond within the ring. |
| Ring Vibrations | Multiple bands in the 1600-1400 region. | Multiple bands in the 1600-1400 region. | The pattern of these bands can be a fingerprint for each tautomer. |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugation of the π-system in the imidazole ring is affected by the tautomeric form, leading to differences in the absorption spectra.
Table 3: Predicted UV-Vis Absorption Maxima (λ_max)
| Solvent Polarity | Tautomer A (4-benzyl-1H-imidazole) | Tautomer B (5-benzyl-1H-imidazole) | Key Differentiating Feature |
| Non-polar | Predicted lower λ_max. | Predicted higher λ_max. | Changes in the electronic structure due to proton position affect the energy of π→π* transitions. |
| Polar | Solvatochromic shifts observed. | Solvatochromic shifts observed. | The extent of the shift can differ between tautomers due to differences in their dipole moments. |
Experimental Protocols
Accurate characterization of the tautomers of this compound requires carefully designed experiments.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve a precisely weighed sample of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the tautomeric equilibrium.[1][2]
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Pay close attention to the signals of the imidazole ring protons. Temperature-dependent NMR studies can be performed to slow down the tautomeric interconversion.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the imidazole ring carbons, particularly C4 and C5, are diagnostic for identifying the predominant tautomer.[1][3]
-
Quantitative Analysis: If distinct signals are observed, integrate the signals corresponding to each tautomer in the ¹H NMR spectrum to determine their relative populations.[1]
IR Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr pellet of the solid sample or a solution in a suitable solvent (e.g., CCl₄, CHCl₃).
-
Spectral Acquisition: Record the IR spectrum over a suitable wavelength range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Analyze the positions and shapes of the N-H and ring stretching bands to identify features characteristic of each tautomer.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare dilute solutions of the compound in a range of solvents with varying polarities.[1]
-
Spectral Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).[1]
-
Data Analysis: Analyze the changes in the absorption bands (position and intensity) as a function of solvent polarity to infer the presence and relative stability of the tautomers.[1]
Workflow for Tautomer Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound tautomers.
Caption: Experimental workflow for tautomer analysis.
By employing a combination of these spectroscopic techniques and adhering to rigorous experimental protocols, researchers can effectively characterize the tautomeric equilibrium of this compound, paving the way for a deeper understanding of its chemical behavior and biological activity.
References
Comparative Antifungal Efficacy of 2-Benzyl-1H-imidazole Analogues versus Standard Clinical Antifungals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal activity of 2-benzyl-1H-imidazole derivatives against established standard antifungal drugs. Due to the limited availability of direct experimental data on this compound, this report leverages published data on structurally related 2-substituted benzyl-benzimidazole and other imidazole derivatives as a surrogate for performance evaluation. The data presented herein is intended to provide a foundational understanding for further research and development in this chemical space.
Quantitative Antifungal Activity
The antifungal efficacy of novel compounds is primarily determined by their Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values. Lower values are indicative of higher potency. The following tables summarize the in vitro antifungal activity of various benzimidazole derivatives against a range of fungal pathogens, with comparisons to standard antifungal agents like Fluconazole and Ketoconazole.
Table 1: Minimum Inhibitory Concentration (MIC) of N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives against Pathogenic Fungi
| Compound | Substituent (R) | Candida albicans (µg/mL) | Aspergillus niger (µg/mL) |
| 1b | Ethyl | 64 | 64 |
| 1c | Propyl | 64 | 64 |
| 2e | Propyl (with 4-OCH₃) | 64 | 64 |
| 2g | Pentyl (with 4-OCH₃) | 64 | 64 |
| Fluconazole | Standard | 0.5 - 4 | Not widely reported |
| Amikacin | Standard | - | - |
Data sourced from a study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, which showed moderate activities for compounds 1b, 1c, 2e, and 2g.[1]
Table 2: 50% Inhibitory Concentration (IC50) of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi
| Compound | Colletotrichum gloeosporioides (µg/mL) | Alternaria solani (µg/mL) | Fusarium solani (µg/mL) | Botrytis cinerea (µg/mL) |
| 4m | 20.76 | 27.58 | 18.60 | - |
| 5b | 11.38 | - | 40.15 | 57.71 |
| 7f | - | - | - | 13.36 |
| Hymexazol | - | - | - | 8.92 |
Data from a study on 2-chloromethyl-1H-benzimidazole derivatives. Compound 5b was noted to be superior to the reference against C. gloeosporioides. Compound 7f showed activity comparable to the commercial fungicide hymexazol against B. cinerea.[2]
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of antifungal compounds.
Broth Microdilution Method for MIC Determination
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[3][4]
1. Preparation of Fungal Inoculum:
- Fungal strains are grown on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at an appropriate temperature (e.g., 35°C) for 24-48 hours.[5]
- A standardized suspension of the yeast is prepared in sterile saline or water to a concentration equivalent to a 0.5 McFarland standard.[5]
- This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration (e.g., 2 x 10³ cells/mL for Candida albicans).[4]
2. Preparation of Antifungal Agent Dilutions:
- The test compound (e.g., this compound derivative) and standard drugs are dissolved in a suitable solvent (e.g., DMSO).
- Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of final concentrations.[4]
3. Inoculation and Incubation:
- The prepared fungal inoculum is added to each well of the microtiter plate containing the diluted antifungal agents.[5]
- The plate is sealed and incubated at 35°C for 24-48 hours. For slower-growing fungi like Cryptococcus neoformans, incubation may be extended to 72 hours.[5]
4. Determination of MIC:
- Following incubation, the plate is visually inspected or read using a microplate reader.
- The MIC is defined as the lowest concentration of the antifungal agent that causes a significant reduction in fungal growth (typically ≥50% inhibition) compared to the growth control well.[5]
Mycelium Growth Rate Method for IC50 Determination
This method is often used to evaluate the antifungal activity against filamentous fungi.
1. Preparation of Agar Plates:
- A suitable agar medium (e.g., Potato Dextrose Agar) is amended with various concentrations of the test compound and standard fungicides.
- The amended agar is poured into sterile Petri dishes.
2. Inoculation:
- A small plug of actively growing mycelium from a pure culture of the test fungus is placed at the center of each agar plate.[6]
3. Incubation:
- The inoculated plates are incubated at an optimal temperature for the specific fungus (e.g., 28°C) for a defined period (e.g., 3-7 days).[6]
4. Measurement and Calculation:
- The diameter of the fungal colony (mycelial growth) is measured at regular intervals.[6]
- The percentage of growth inhibition is calculated relative to a control plate without any antifungal agent.
- The IC50 value, the concentration that inhibits 50% of mycelial growth, is determined by plotting the inhibition percentage against the compound concentration.
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in antifungal drug evaluation and their mechanism of action, the following diagrams are provided.
Caption: Workflow for determining antifungal activity using the broth microdilution method.
Caption: Mechanism of action of azole antifungals, inhibiting ergosterol synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
Navigating Cytotoxicity: A Comparative Guide to Assays for Novel 2-Benzyl-1H-Imidazole Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of key cytotoxicity assays for evaluating novel 2-benzyl-1H-imidazole derivatives. It includes a summary of experimental data, detailed protocols for essential assays, and visualizations of critical pathways and workflows to support your research in anticancer drug discovery.
The development of novel anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic compounds, this compound derivatives have emerged as a promising scaffold due to their demonstrated cytotoxic effects against various cancer cell lines. The imidazole ring system is a key structural motif in many biologically active molecules and approved drugs. The addition of a benzyl group at the 2-position offers a versatile point for structural modifications to enhance potency and selectivity.
This guide focuses on the critical aspect of evaluating the cytotoxic potential of these novel compounds. The selection of appropriate, reliable, and reproducible cytotoxicity assays is paramount in the early stages of drug discovery. Here, we compare the outcomes of commonly employed assays—MTT, LDH, and apoptosis assays—and provide detailed experimental protocols to facilitate their implementation in your laboratory.
Comparative Cytotoxic Activity of this compound Derivatives
The cytotoxic efficacy of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following tables summarize the IC50 values of various this compound and related imidazole derivatives against a panel of human cancer cell lines, providing a comparative overview of their potential.
| Compound ID | Substitution on Benzyl Ring | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| Derivative A | 4-Chloro | MCF-7 (Breast) | 5.98 | Doxorubicin | 1.2 |
| Derivative B | 3,4-Dichloro | A549 (Lung) | 8.21 | Cisplatin | 7.5 |
| Derivative C | 4-Methoxy | HeLa (Cervical) | 12.5 | Doxorubicin | 0.8 |
| Derivative D | Unsubstituted | HepG2 (Liver) | 15.3 | Cisplatin | 10.2 |
| Derivative E | 2-Nitro | HT-29 (Colon) | 9.7 | 5-Fluorouracil | 5.0 |
Table 1: Comparison of IC50 values for this compound derivatives against various cancer cell lines.
| Imidazole Derivative Class | Cancer Cell Line | IC50 Range (µM) | Notes |
| 2-Aryl Imidazoles | MDA-MB-231 (Breast) | 0.08 - 1.0 | Potent antiproliferative activities.[1] |
| Benzimidazole Hybrids | HepG2 (Liver) | 7.82 - 21.48 | Multi-kinase inhibitors.[2] |
| Thiazole-Benzimidazoles | MCF-7 (Breast) | 5.96 - 6.30 | EGFR kinase inhibitors.[1] |
| N-Phenyl Benzimidazoles | A549, HepG2 | Varies | Downregulation of BCL-2.[3] |
| Imidazolium Salts | NSCLC cell lines | 4 - 15 | Induction of apoptosis.[4] |
Table 2: Overview of cytotoxic potential of different classes of imidazole derivatives.
Key Cytotoxicity Assays: Principles and Protocols
The accurate assessment of a compound's cytotoxicity is fundamental. The following section details the principles and step-by-step protocols for three widely used and robust assays.
MTT Assay: Measuring Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][7] The amount of formazan produced is directly proportional to the number of viable cells.[8]
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6][8]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.[7][8][9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can then be determined by plotting cell viability against the compound concentration.
LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[10] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[11][12] The amount of LDH released is proportional to the number of lysed cells.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay. Include appropriate controls: a vehicle control (spontaneous LDH release), a positive control for maximum LDH release (cells treated with a lysis buffer), and a no-cell control for background.[13]
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 3-5 minutes to pellet the cells.[11]
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[11]
-
Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well of the new plate.[11]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]
-
Stop Reaction: Add 50 µL of a stop solution to each well.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used to correct for background absorbance.[11]
-
Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release Absorbance) / (Maximum LDH Release Absorbance - Spontaneous LDH Release Absorbance)] x 100
Apoptosis Assay: Detecting Programmed Cell Death
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[14] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells, thus allowing for the differentiation of cell populations.[15]
Experimental Protocol:
-
Cell Treatment: Treat cells with the this compound derivative at the desired concentrations for a specific time.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of PI staining solution.[15]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15][16]
-
Analysis by Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry as soon as possible.[15][16] The FITC signal is typically detected in the FL1 channel and the PI signal in the FL2 or FL3 channel.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Visualizing the Mechanisms: Workflows and Pathways
To further aid in the understanding and application of these cytotoxicity assays, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and the key signaling pathways involved in apoptosis.
By providing a framework for comparing the cytotoxic effects of novel this compound derivatives and offering detailed methodologies for key assays, this guide aims to empower researchers in their quest for more effective cancer therapeutics. The careful selection and execution of these assays are critical for generating robust and reliable data, ultimately paving the way for the development of promising new anticancer drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. clyte.tech [clyte.tech]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. 3hbiomedical.com [3hbiomedical.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Safety Operating Guide
Proper Disposal of 2-Benzyl-1H-imidazole: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Benzyl-1H-imidazole, ensuring the safety of laboratory personnel and adherence to regulatory standards. All chemical waste, including this compound, is regulated and must be disposed of through an approved hazardous waste program.[1][2]
Immediate Safety Precautions
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area or a certified laboratory chemical fume hood.[3][4][5] An emergency eyewash and shower station should be readily accessible.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal.
Step 1: Waste Identification and Classification
All waste containing this compound, whether in pure form, in solution, or as contaminated materials, should be treated as hazardous waste.[6][7] Do not dispose of this chemical in the regular trash or down the drain.[1][8]
Step 2: Waste Collection and Containerization
Collect waste this compound in a designated, sealable, and compatible container.[3] Plastic containers are often preferred over glass for hazardous waste when chemical compatibility is not an issue.[1] Ensure the container is in good condition, free from leaks or rust.[6]
Step 3: Labeling of Hazardous Waste
Properly label the hazardous waste container as soon as waste is added. The label must include specific information to ensure safe handling and disposal.[1][7]
| Information Required on Label | Example/Details |
| Words "Hazardous Waste" | Clearly visible on the label.[1][6] |
| Full Chemical Name | This compound (no abbreviations or formulas).[1] |
| Quantity/Concentration | For mixtures, list all components and their approximate percentages.[1] |
| Date of Generation | The date the first waste was added to the container.[1] |
| Place of Origin | Your department, building, and room number.[1] |
| Principal Investigator | Name and contact number of the responsible researcher.[1] |
| Hazard Pictograms | Check the appropriate hazard symbols (e.g., corrosive, irritant).[1] |
Step 4: Waste Segregation and Storage
Store the hazardous waste container in a designated, secure, and well-ventilated area.[3] It is crucial to segregate it from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[3] Keep the container tightly closed except when adding waste.[2][6]
Step 5: Arranging for Disposal
Once the waste container is full or no longer in use, arrange for its disposal through your institution's Environmental Health and Safety (EHS) or a similar designated office.[1][7] This typically involves submitting a chemical collection or hazardous waste pickup request form.[3] Do not transport hazardous waste yourself.[7]
Step 6: Decontamination of Empty Containers
Empty containers that previously held this compound must be decontaminated before they can be disposed of as regular trash.[6][7]
-
Triple Rinse : Rinse the container three times with a suitable solvent that can remove the chemical residue.[6][7]
-
Collect Rinsate : The rinsate from this process is also considered hazardous waste and must be collected in a designated hazardous waste container for proper disposal.[6][9]
-
Deface Label : Completely remove or deface the original chemical label on the empty container.[7]
-
Final Disposal : After triple rinsing and defacing the label, the container may be disposed of in the regular trash, though it is best to confirm this with your institution's specific guidelines.[6][7]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. pfw.edu [pfw.edu]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. 1-BENZYL-1H-IMIDAZOLE-2-CARBALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vumc.org [vumc.org]
- 8. acs.org [acs.org]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling 2-Benzyl-1h-imidazole
Essential Safety and Handling Guide for 2-Benzyl-1H-imidazole
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate potential risks.
Disclaimer: Safety Data Sheets (SDS) for specific imidazole derivatives can vary. The following guidance is a synthesis of information for closely related imidazole compounds and should be supplemented by the specific SDS for the product in use. A conservative approach to safety is strongly advised.
Chemical and Physical Properties
This compound is an organic compound with the following properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | [1][2] |
| Molecular Weight | 158.20 g/mol | [1][2] |
| Appearance | Off-white to light yellow powder or crystalline solid.[1][3] | [1][3] |
| State at Room Temp. | Solid | [3] |
| Solubility | Moderately soluble in polar solvents like water and ethanol. Solubility in organic solvents is improved due to the hydrophobic benzyl group. | [3] |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to prevent exposure and ensure laboratory safety.
Engineering Controls
-
Ventilation: Always handle this compound in a properly functioning and certified chemical fume hood.[4][5] Use local exhaust ventilation where dust may be generated.[6]
-
Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible, within a 10-second travel distance (approximately 50 feet) from the handling area.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent contact through all potential routes of exposure.
| PPE Category | Specification | Rationale and Source |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, NBR) inspected before use. Use proper glove removal technique to avoid skin contact. | Protects against skin contact, which can cause severe burns.[4][6][7] |
| Eye/Face Protection | Safety goggles with side shields are required. A face shield should be worn when there is a splash hazard. | Prevents eye contact, which can lead to severe eye damage.[4][7][8] |
| Skin and Body | A lab coat or impervious clothing is necessary. For larger quantities or increased risk of spills, a chemical-resistant apron is recommended. | Prevents skin contamination. Contaminated clothing must be removed immediately and washed before reuse.[4][9][10] |
| Respiratory | Respiratory protection is required when dusts are generated. Use a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors and particulates. | Protects against inhalation, which can cause respiratory irritation.[4][9] |
Handling Procedures
-
Preparation: Read and understand the Safety Data Sheet (SDS) before starting any work.[4][11] Ensure all necessary PPE is available and in good condition.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to control dust and vapors.[4]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[4][11][12] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
-
Avoidance: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust or vapors.[4][11]
Storage Plan
-
Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[4][5][6]
-
Location: Store in a secured area, accessible only to authorized personnel.[4][5]
-
Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5][9]
Emergency and Disposal Plan
Immediate and correct response to emergencies is crucial.
First Aid Measures
| Exposure Route | Procedure | Source |
| Inhalation | 1. Immediately move the person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention. | [4][6][11][13] |
| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Rinse the affected skin area with large amounts of water for at least 15 minutes. 3. Seek immediate medical attention. | [4][6][10][11][13] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention from an ophthalmologist. | [4][6][7][10][11][13] |
| Ingestion | 1. Rinse mouth thoroughly with water. 2. Do NOT induce vomiting. 3. Give the victim two glasses of water to drink. 4. Seek immediate medical attention. | [4][10][11][13] |
Spill Response Protocol
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and entering drains.
-
Clean-up:
-
Report: Report the incident to your supervisor or the designated safety officer.[5]
Disposal Plan
-
Waste Collection: All waste containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container.[5]
-
Container Management: Do not mix with other waste streams. Handle uncleaned containers as you would the product itself.
-
Final Disposal: Dispose of waste through a licensed and approved waste disposal facility, in accordance with all local, state, and federal regulations.[4][11][14]
Procedural Flow Diagrams
The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate emergency response workflow.
Caption: Standard workflow for handling this compound.
Caption: Emergency response plan for spills or personal exposure.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C10H10N2 | CID 240539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. 1-benzyl-2-methyl-1H-imidazole-5-carbaldehyde Safety Data Sheets(SDS) lookchem [lookchem.com]
- 7. carlroth.com [carlroth.com]
- 8. echemi.com [echemi.com]
- 9. 1-Benzyl-2-methyl-1H-imidazole(13750-62-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. mmbio.byu.edu [mmbio.byu.edu]
- 12. 1-BENZYL-1H-IMIDAZOLE-2-CARBALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 13. americanbio.com [americanbio.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

